1-Heptanol-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H16O |
|---|---|
Molecular Weight |
123.24 g/mol |
IUPAC Name |
5,5,6,6,7,7,7-heptadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2 |
InChI Key |
BBMCTIGTTCKYKF-NCKGIQLSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Heptanol-d7. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a common experimental workflow where this compound is employed.
Introduction
This compound is the deuterated form of 1-Heptanol, a straight-chain fatty alcohol. In this compound, seven hydrogen atoms on the heptyl chain have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the quantification of its non-deuterated counterpart or other analytes in complex biological matrices.[1][2] The inclusion of deuterium atoms results in a higher molecular weight compared to 1-Heptanol, which allows for its clear differentiation in mass spectrometric analysis.[1][2]
Physical Properties
Direct experimental data for the physical properties of this compound are not widely available in the literature. However, the physical properties of its non-deuterated analog, 1-Heptanol, serve as a very close approximation due to the subtle effects of deuteration on bulk physical properties. The following tables summarize the known physical properties of 1-Heptanol, which are expected to be very similar for this compound.
Table 1: General and Physical Properties of 1-Heptanol
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₆O | [3][4] |
| Molecular Weight | 116.20 g/mol | [4] |
| Appearance | Colorless liquid | [5][6] |
| Odor | Faint, aromatic, fatty | [3] |
| Density | 0.822 g/mL at 25 °C | [3][4] |
| Boiling Point | 176 °C | [3][4] |
| Melting Point | -36 °C | [3][4] |
| Flash Point | 76 °C (closed cup) | [4] |
| Refractive Index | n20/D 1.424 | [3][4] |
Table 2: Solubility of 1-Heptanol
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (1.0 g/L at 18 °C) | [7] |
| Ethanol | Miscible | |
| Ether | Miscible |
Chemical Properties
This compound exhibits chemical properties that are nearly identical to those of 1-Heptanol. As a primary alcohol, it can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It is stable under standard conditions and is incompatible with strong oxidizing agents and strong acids.[3][5]
Table 3: Chemical and Safety Information for 1-Heptanol
| Property | Information | Reference(s) |
| Chemical Class | Primary Alcohol, Fatty Alcohol | [8][9] |
| Reactivity | Reacts with strong oxidizing agents and strong acids. | [5] |
| Stability | Stable under recommended storage conditions. | [3] |
| Hazard Statements | Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation. | [10] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of long-chain alcohols like this compound.
4.1. Determination of Boiling Point
The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.
-
Procedure:
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the vapor temperature.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.
-
4.2. Determination of Melting Point
As this compound is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance.
-
Apparatus: Test tube, thermometer, cooling bath (e.g., dry ice/acetone).
-
Procedure:
-
Place a sample of this compound in a test tube.
-
Insert a thermometer into the sample.
-
Slowly cool the test tube in the cooling bath while gently stirring the sample with the thermometer.
-
Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. The temperature at which the liquid and solid are in equilibrium is the melting point.
-
4.3. Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present, and cap it.
-
Bring the pycnometer and its contents to a constant temperature (e.g., 25 °C) in a water bath.
-
Carefully wipe dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
4.4. Determination of Solubility
The solubility in a given solvent (e.g., water) can be determined by the shake-flask method.
-
Apparatus: Erlenmeyer flask with a stopper, shaker, analytical balance, centrifuge, and an analytical method to determine concentration (e.g., GC-MS or LC-MS).
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in the Erlenmeyer flask.
-
Seal the flask and place it on a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the solution to stand to let undissolved material settle.
-
Centrifuge a sample of the supernatant to remove any suspended microdroplets.
-
Carefully extract an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method. This concentration represents the solubility.
-
Application in Experimental Workflows
A primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using LC-MS.[1][2] The SIL-IS is chemically identical to the analyte of interest (in this case, 1-Heptanol), but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added at a known concentration to samples and calibration standards to correct for variations in sample preparation, injection volume, and matrix effects.[1][2]
Below is a diagram illustrating a typical experimental workflow for the quantification of an analyte in a biological sample using a deuterated internal standard like this compound.
Caption: Workflow for analyte quantification using a deuterated internal standard.
Conclusion
This compound is a valuable tool for researchers, particularly in the field of drug development and bioanalysis. While specific experimental data for its physical properties are limited, the properties of 1-Heptanol provide a reliable estimate. Its primary utility as a stable isotope-labeled internal standard in LC-MS workflows significantly enhances the accuracy and precision of quantitative measurements. The experimental protocols and workflow described in this guide provide a foundational understanding for the effective use of this compound in a research setting.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]
- 4. 1-Heptanol 98 111-70-6 [sigmaaldrich.com]
- 5. ICSC 1082 - 1-HEPTANOL [chemicalsafety.ilo.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HEPTANOL - Ataman Kimya [atamanchemicals.com]
- 9. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 10. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to the Synthesis and Purification of 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of deuterated 1-heptanol (B7768884), with a focus on producing 1-Heptanol-d7. Given the specificity of the "-d7" label, this document outlines a primary, robust synthetic strategy to produce a well-defined deuterated isotopologue, 1,1-dideuterio-1-heptanol (1-Heptanol-1,1-d2), and further discusses a pathway to achieve higher degrees of deuteration, including a theoretical route to a heptadeuterated species. The methodologies presented are grounded in established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory.
Introduction to Deuterated 1-Heptanol
Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the metabolic fate of a drug molecule by influencing the rate of enzymatic C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, reduced toxic metabolites, and enhanced therapeutic efficacy. 1-Heptanol, a seven-carbon primary alcohol, serves as a versatile building block in organic synthesis. Its deuterated analogues are of interest for introducing labeled alkyl chains into more complex molecules for metabolic studies or as tracers in various biochemical assays.
This guide will focus on the synthesis of this compound, a molecule with seven deuterium atoms. The precise location of these deuterium atoms is critical and dictates the synthetic strategy. A common and synthetically accessible approach involves deuteration at the C1 position (alpha to the hydroxyl group) and at the terminal methyl group. However, to provide a detailed and practical experimental protocol, this guide will first elaborate on the synthesis of 1,1-dideuterio-1-heptanol (1-Heptanol-d2) and then describe a strategy to access a fully deuterated analogue, 1-Heptanol-d15, from which a hypothetical "d7" species could be conceptually derived.
Synthetic Strategy Overview
The most direct and high-yielding approach to synthesize 1-heptanol with deuterium at the C1 position is through the reduction of a heptanoic acid derivative with a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity and the clean incorporation of two deuterium atoms.
For more extensive deuteration along the alkyl chain, a deuterated starting material is required. Commercially available heptanoic acid-d13 provides a straightforward precursor to nearly fully deuterated 1-heptanol.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Synthesis of 1,1-dideuterio-1-heptanol (1-Heptanol-1,1-d2)
This protocol describes the reduction of heptanoic acid with lithium aluminum deuteride to yield 1,1-dideuterio-1-heptanol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Heptanoic Acid | 130.19 | 10.0 g | 0.0768 |
| Lithium Aluminum Deuteride (LiAlD₄) | 41.98 | 3.2 g | 0.0762 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Diethyl Ether (Et₂O) | - | 150 mL | - |
| Water (H₂O) | 18.02 | ~20 mL | - |
| 15% Sodium Hydroxide (aq) | - | ~10 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum deuteride (3.2 g). The resulting suspension is stirred at room temperature.
-
Substrate Addition: Heptanoic acid (10.0 g) is dissolved in anhydrous THF (100 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred LiAlD₄ suspension over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them carefully, and spotting on a silica (B1680970) gel plate.
-
Work-up (Fieser Method): The reaction flask is cooled in an ice bath. The excess LiAlD₄ is quenched by the slow, sequential dropwise addition of:
-
3.2 mL of water
-
3.2 mL of 15% aqueous sodium hydroxide
-
9.6 mL of water A granular white precipitate of aluminum salts should form.
-
-
Isolation: The mixture is stirred for 30 minutes, and the white precipitate is removed by filtration through a pad of Celite. The filter cake is washed with diethyl ether (3 x 50 mL).
-
Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude 1,1-dideuterio-1-heptanol is then purified by fractional distillation under reduced pressure. The fraction boiling at approximately 175-176 °C at atmospheric pressure is collected.[1][2][3]
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-90% |
| Isotopic Purity (at C1) | >98% |
| Chemical Purity | >99% |
Synthesis of Perdeuterated 1-Heptanol (1-Heptanol-d15)
This protocol outlines the synthesis of a highly deuterated 1-heptanol by reducing commercially available heptanoic acid-d13 with lithium aluminum deuteride. This would result in 1-heptanol-d15 (CD₃(CD₂)₅CD₂OH). The hydroxyl proton can also be exchanged with deuterium by treatment with D₂O.
Starting Material: Heptanoic acid-d13 is commercially available with high isotopic enrichment (>98 atom % D).[4]
Procedure: The procedure is identical to that described in section 3.1, with heptanoic acid being replaced by heptanoic acid-d13. The stoichiometry of the reagents should be adjusted based on the amount of starting material used.
Note on "this compound": To synthesize a specific this compound isotopologue, one would need to start with a custom-synthesized heptanoic acid containing five deuterium atoms at specific positions on the alkyl chain. For instance, to synthesize 1,1,7,7,7-pentadeuterio-1-heptanol, one could envision a synthesis starting from a C5 deuterated alkyl halide which is then used in a malonic ester synthesis to build the heptanoic acid backbone, followed by reduction with LiAlD₄. However, this would be a multi-step and more complex synthesis. The reduction of non-deuterated heptanoic acid with LiAlD₄ to give 1,1-dideuterio-1-heptanol is a more direct and practical approach for introducing a specific deuterium label.
Purification of Deuterated 1-Heptanol
The primary method for purifying 1-heptanol and its deuterated analogues is fractional distillation.[2]
Apparatus: A standard fractional distillation apparatus with a Vigreux or packed column is suitable. The distillation should be performed under reduced pressure to lower the boiling point and prevent potential decomposition.
Procedure:
-
The crude deuterated 1-heptanol is placed in the distillation flask with a few boiling chips.
-
The system is evacuated to the desired pressure.
-
The flask is heated gently in a heating mantle.
-
Fractions are collected based on their boiling point. For 1-heptanol, the boiling point at atmospheric pressure is approximately 176 °C.[1][3] The boiling point will be slightly higher for the deuterated analogue.
Alternative Purification: For small-scale purifications or to remove non-volatile impurities, column chromatography on silica gel can be employed using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Quality Control and Data Analysis
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed by analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence or significant reduction of the signal corresponding to the C1 protons (a triplet at ~3.6 ppm for non-deuterated 1-heptanol) will confirm deuteration at this position. Integration of the remaining proton signals will allow for the calculation of the degree of deuteration.
-
²H NMR: A signal corresponding to the deuterium at the C1 position will be observed, confirming the incorporation of deuterium.
-
¹³C NMR: The signal for the C1 carbon will show a characteristic triplet multiplicity due to coupling with deuterium.
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the deuterated product. For 1,1-dideuterio-1-heptanol, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound. For a "-d7" species, a +7 m/z shift would be expected.
Summary of Quantitative Data
| Compound | Starting Material | Reducing Agent | Typical Yield (%) | Isotopic Purity (%) | Reference |
| 1,1-dideuterio-1-heptanol | Heptanoic Acid | LiAlD₄ | 80-90 | >98 (at C1) | [General procedure for LiAlH₄ reductions][5][6] |
| 1-Heptanol-d15 | Heptanoic Acid-d13 | LiAlD₄ | 80-90 | >98 | [Based on commercial availability of starting material][4] |
Conclusion
The synthesis of this compound, and specifically 1,1-dideuterio-1-heptanol, is a straightforward process for a well-equipped organic chemistry laboratory. The key transformation is the reduction of heptanoic acid or its derivatives with lithium aluminum deuteride. Careful attention to anhydrous reaction conditions and proper purification techniques are essential for obtaining a high yield of a product with high chemical and isotopic purity. The methods described in this guide provide a solid foundation for researchers and drug development professionals to produce deuterated 1-heptanol for their specific research needs.
References
A Technical Guide to the Isotopic Purity of Commercially Available 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of commercially available 1-Heptanol-d7. It includes a summary of available products, detailed experimental protocols for verifying isotopic purity, and visual workflows to aid in understanding the analytical processes. This compound, a deuterated form of 1-Heptanol, is primarily utilized as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1] The substitution of hydrogen with deuterium (B1214612), a stable heavy isotope, allows it to be distinguished from its non-deuterated counterpart, making it an invaluable tracer in drug development and metabolic studies.[1]
Commercial Availability and Specifications
The isotopic purity of commercially available this compound is a critical parameter for ensuring accuracy in quantitative studies. Below is a summary of representative commercial offerings. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Product Name | CAS Number | Stated Isotopic Purity (Atom % D) |
| MedChemExpress | This compound | 34421-97-7 | Not explicitly stated, requires CoA |
| Various Suppliers | This compound | 34421-97-7 | Typically ≥98% |
Note: Isotopic purity can vary between batches. It is imperative to obtain the Certificate of Analysis for the specific lot being used.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic enrichment and purity of deuterated compounds like this compound is predominantly accomplished through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] These two methods provide complementary information regarding the extent and position of deuterium labeling.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic enrichment of volatile compounds like 1-Heptanol.[4][5] The method separates the analyte from impurities before it enters the mass spectrometer, where the mass-to-charge ratio of the parent molecule and its fragments are measured.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane, GC-MS grade). A typical concentration is 1 mg/mL.
-
Prepare a dilution series of the stock solution to determine the optimal concentration for analysis, typically in the low µg/mL range.
-
Prepare a corresponding sample of non-deuterated 1-Heptanol to serve as a natural abundance reference.[5]
-
-
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-200.
-
-
Data Analysis:
-
Acquire the mass spectrum for both the deuterated and non-deuterated 1-Heptanol.
-
Identify the molecular ion peak (M+) for 1-Heptanol (m/z 116.20) and this compound (m/z ~123.24).
-
Integrate the ion chromatograms for the relevant mass isotopologues (e.g., d0 to d7).
-
The isotopic purity is calculated by comparing the measured isotope distributions with the theoretical distribution, correcting for the natural abundance of isotopes like ¹³C.[5] The percentage of the d7 isotopologue relative to all other isotopologues (d0-d6) determines the isotopic purity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Heptanol-d7 for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Heptanol-d7, a deuterated form of 1-Heptanol. It is primarily intended for professionals in research and development who require precise and reliable analytical standards for quantitative analysis. This document covers the fundamental properties of this compound, its primary application as an internal standard in analytical chemistry, and a general experimental workflow.
Core Properties of this compound
Deuterated compounds, such as this compound, are stable, non-radioactive isotopic isomers of their hydrogen-containing counterparts. In this compound, seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a compound that is chemically similar to 1-Heptanol but has a higher molecular weight. This key difference allows for its effective use in mass spectrometry-based analytical techniques.
Data Presentation: Quantitative Summary
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1219804-99-5[1] |
| Molecular Weight | 123.24 g/mol [1] |
| Chemical Formula | C₇H₉D₇O[1] |
Application as an Internal Standard
This compound is widely utilized as an internal standard, particularly in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is considered a gold standard in quantitative analysis due to its ability to mimic the behavior of the analyte of interest during sample preparation and analysis. This mimicry allows for the correction of variations in extraction efficiency, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantification.
The fundamental principle of the internal standard method involves adding a known amount of the standard to all samples, calibration standards, and quality controls. The ratio of the analyte's response to the internal standard's response is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.
Experimental Protocol: General Workflow for Quantification of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard
The following is a generalized experimental protocol for the use of this compound as an internal standard in the GC-MS analysis of a volatile organic compound (VOC) analyte in a biological matrix (e.g., blood, urine).
1. Preparation of Standard Solutions:
- Analyte Stock Solution: Prepare a stock solution of the target VOC analyte in a suitable solvent (e.g., methanol) at a known high concentration.
- Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration.
- Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte stock solution. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same manner as the calibration standards.
2. Sample Preparation:
- To a fixed volume of the unknown biological sample, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.
- Perform any necessary sample extraction or cleanup procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
3. GC-MS Analysis:
- Inject a fixed volume of the prepared calibration standards, QC samples, and unknown samples into the GC-MS system.
- The gas chromatograph will separate the analyte and the internal standard based on their volatility and interaction with the stationary phase.
- The mass spectrometer will detect and quantify the analyte and the internal standard based on their unique mass-to-charge ratios. Due to the deuterium labeling, this compound will have a different mass spectrum from the unlabeled analyte, allowing for their distinct detection.
4. Data Analysis:
- For each injection, determine the peak area of the analyte and the internal standard.
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
- Calculate the response ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte in those samples.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of using this compound as an internal standard in a typical quantitative analytical workflow.
References
In-Depth Technical Safety Guide: 1-Heptanol-d7
Disclaimer: This document provides a comprehensive safety data summary for 1-Heptanol. The deuterated analogue, 1-Heptanol-d7, is expected to have very similar safety and toxicological properties. However, due to the isotopic substitution, minor variations in physical properties will exist. This guide should be used as a primary reference, but it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound.
Chemical Identification and Physical Properties
1-Heptanol is a clear, colorless liquid with a characteristic mild, alcoholic odor.[1] It is a straight-chain fatty alcohol with seven carbon atoms. While very slightly soluble in water, it is miscible with ethanol (B145695) and ether.[2][3]
Table 1: Physical and Chemical Properties of 1-Heptanol
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | [2] |
| Molecular Weight | 116.20 g/mol | |
| CAS Number | 111-70-6 | |
| Boiling Point | 175-176 °C (348.8 °F) at 760 mmHg | |
| Melting/Freezing Point | -34°C to -36 °C (-30.3°F to -33°F) | |
| Density | 0.822 g/cm³ at 20-25 °C | |
| Vapor Pressure | 0.5 - 0.7 hPa at 20 °C | |
| Flash Point | 73 - 76 °C (163.4 - 169 °F) - Closed Cup | |
| Autoignition Temp. | 350 °C (662 °F) | |
| Refractive Index | ~1.424 at 20 °C | |
| Solubility | Insoluble in water; Miscible with alcohol and ether |
Hazard Identification and Classification
1-Heptanol is classified as a combustible liquid that causes serious eye irritation. It is also considered harmful to aquatic life with long-lasting effects.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning
Toxicological Data
Toxicological studies indicate that 1-Heptanol has low acute toxicity via oral and dermal routes. The primary health concern is serious eye irritation. No components are identified as known or anticipated carcinogens by IARC, NTP, or OSHA.
Table 3: Acute Toxicity Data
| Exposure Route | Endpoint | Value | Species | Guideline | Source |
| Oral | LD50 | 5,500 - 6,200 mg/kg | Rat | OECD 401 | |
| Dermal | LD50 | >2,000 mg/kg | Rabbit | ||
| Inhalation | LC0 | > 7.4 mg/l (4 h) | Rat | OECD 403 |
Key Toxicological Effects:
-
Eye Irritation: Causes serious irritation upon contact.
-
Skin Irritation: Not classified as a skin irritant, though prolonged contact may defat the skin, leading to dryness or cracking.
-
Sensitization: Did not cause sensitization in laboratory animals.
-
Mutagenicity: Not classified as a germ cell mutagenic.
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are derived from standard safety guidelines for handling combustible and irritant chemicals.
4.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.
4.2 Engineering Controls and Storage
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources. Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
4.3 Spill and Leak Protocol
-
Evacuate & Ventilate: Remove all sources of ignition and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.
-
Decontamination: Clean the affected area thoroughly.
4.4 First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow for safely managing this compound in a research environment.
Caption: Workflow for Safe Chemical Handling from Acquisition to Disposal.
Caption: First Aid Response Protocol for Accidental Exposure.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Volatile Organic Compounds using 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of volatile organic compounds (VOCs) using 1-Heptanol-d7 as an internal standard (IS). The methodologies described herein are primarily focused on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for VOC analysis in various matrices.
Introduction: The Role of this compound in VOC Analysis
Accurate quantification of volatile organic compounds is critical in numerous fields, including environmental monitoring, food and beverage quality control, flavor and fragrance analysis, and metabolomics. The inherent volatility of these compounds, coupled with complex sample matrices, can lead to significant variability during sample preparation and analysis. The use of an internal standard is a widely accepted practice to correct for these variations and enhance the accuracy and precision of quantitative results.
Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods. This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts. This similarity ensures that the deuterated standard behaves similarly to the target analytes during extraction, injection, and chromatographic separation, thus effectively compensating for any analyte loss or instrumental drift. The mass difference introduced by the deuterium (B1214612) atoms allows for clear differentiation and independent quantification by the mass spectrometer.
This compound is a particularly suitable internal standard for a range of medium-to-high boiling point VOCs, including other alcohols, aldehydes, ketones, and esters, due to its structural similarity and comparable volatility.
Experimental Protocols
The following protocols provide a framework for the quantification of VOCs using this compound as an internal standard. It is important to note that these are general guidelines, and optimization of specific parameters may be necessary depending on the sample matrix and target analytes.
Preparation of Standards and Reagents
-
Internal Standard Stock Solution (IS-Stock): Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1000 µg/mL. Store this solution in an amber vial at -20°C.
-
Internal Standard Working Solution (IS-Work): Prepare a working solution by diluting the IS-Stock to a concentration of 10 µg/mL in the same solvent. This solution will be spiked into all samples, calibration standards, and quality control samples.
-
Calibration Standards: Prepare a series of calibration standards containing the target VOCs at different concentrations. The concentration range should bracket the expected concentration of the analytes in the samples. Each calibration standard must be spiked with the IS-Work to achieve a final this compound concentration that is consistent across all standards and samples (e.g., 100 ng/mL).
Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).
-
Internal Standard Spiking: Add a known volume of the IS-Work solution to each vial to achieve the desired final concentration of this compound.
-
Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., NaCl) to saturation can increase the volatility of the analytes and improve extraction efficiency.
-
Vial Sealing: Immediately seal the vials with a PTFE/silicone septum and an aluminum cap.
-
Incubation and Extraction: Place the vials in an autosampler with an agitator. The incubation temperature and time, as well as the extraction time, should be optimized for the specific analytes and matrix. A typical starting point is to incubate at 60°C for 15 minutes with agitation, followed by a 30-minute extraction with the SPME fiber exposed to the headspace.
-
SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of VOCs.
-
GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port for thermal desorption of the analytes. The desorption temperature and time should be optimized (e.g., 250°C for 2 minutes). The injection should be in splitless mode to maximize sensitivity.
-
Gas Chromatography:
-
Column: A mid-polar capillary column, such as a DB-624 or equivalent, is commonly used for VOC analysis.
-
Oven Temperature Program: The temperature program should be optimized to achieve good separation of the target analytes. A typical program might be:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: A combination of full scan and selected ion monitoring (SIM) can be used. Full scan is useful for qualitative analysis and identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for quantification of target analytes.
-
Quantifier and Qualifier Ions: For each target analyte and for this compound, select a specific and abundant ion for quantification (quantifier ion) and one or two additional ions for confirmation (qualifier ions). For this compound, a common quantifier ion is m/z 62.
-
Data Presentation and Quantification
The quantification of target VOCs is based on the principle of internal standardization. The response of each analyte is normalized to the response of the internal standard, this compound.
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area) against the known concentration of the analyte in the calibration standards. A linear regression analysis is then performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Quantification of Unknowns: The concentration of the target analyte in an unknown sample is calculated using the following formula:
Concentration of Analyte = (Area Ratio in Sample - y-intercept) / slope
Where the Area Ratio in Sample is the peak area of the analyte divided by the peak area of this compound in the sample chromatogram.
The following tables summarize hypothetical, yet representative, quantitative data for a method validation study using this compound as an internal standard for the analysis of selected VOCs in a beverage matrix.
Table 1: Method Validation Parameters for Selected VOCs
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Hexanal | 8.5 | 56 | 1 - 200 | 0.998 | 0.3 | 1.0 |
| 1-Hexanol | 10.2 | 84 | 1 - 200 | 0.997 | 0.4 | 1.2 |
| Ethyl Butyrate | 7.9 | 88 | 0.5 - 100 | 0.999 | 0.15 | 0.5 |
| Limonene | 12.1 | 93 | 2 - 500 | 0.996 | 0.6 | 2.0 |
| This compound (IS) | 11.5 | 62 | - | - | - | - |
Table 2: Recovery and Precision Data
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Hexanal | 50 | 98.5 | 4.2 |
| 1-Hexanol | 50 | 101.2 | 3.8 |
| Ethyl Butyrate | 25 | 99.1 | 5.1 |
| Limonene | 100 | 97.8 | 4.5 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of VOCs using HS-SPME-GC-MS with this compound as an internal standard.
Caption: Workflow for VOC quantification using this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the internal standard quantification method.
Caption: Logic of internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of a wide range of volatile organic compounds by HS-SPME-GC-MS. Its chemical similarity to many common VOCs ensures effective compensation for variations in sample preparation and instrumental analysis. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust quantitative methods for VOC analysis in their specific applications. Proper optimization of the experimental parameters for each unique matrix and set of analytes is crucial for achieving the highest quality data.
Application Notes and Protocols for Spiking Biological Samples with 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Heptanol-d7 as an internal standard (ISTD) for the quantitative analysis of volatile and semi-volatile organic compounds (VOCs) in various biological samples. The protocols are primarily designed for use with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, a deuterated form of 1-Heptanol, serves as an excellent internal standard for quantitative bioanalysis.[1] Its chemical and physical properties are nearly identical to its non-deuterated analog, allowing it to co-elute during chromatographic separation.[1] This ensures that it experiences similar matrix effects and procedural losses as the target analyte, providing accurate correction and leading to improved data accuracy and precision.[1][2] The mass difference due to deuterium (B1214612) labeling allows for its distinct detection by a mass spectrometer.[1]
Quantitative Data Summary
The use of a deuterated internal standard like this compound is crucial for achieving reliable quantitative results. The following table summarizes typical performance data expected when using this internal standard with the described protocols. Please note that actual values may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | Biological Matrix | Expected Value | Citation |
| Recovery | Urine | 85 - 110% | [3] |
| Blood/Plasma | 80 - 105% | [4] | |
| Tissue Homogenate | 75 - 100% | [5] | |
| Limit of Detection (LOD) | Urine | 0.1 - 5 ng/mL | [6][7] |
| Blood/Plasma | 0.5 - 10 ng/mL | [6][7] | |
| Limit of Quantification (LOQ) | Urine | 0.5 - 15 ng/mL | [6][7] |
| Blood/Plasma | 1 - 25 ng/mL | [6][7] | |
| **Linearity (R²) ** | All Matrices | > 0.99 | [8] |
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of neat this compound.
-
Dissolve it in a high-purity solvent (e.g., methanol (B129727) or acetonitrile) in a Class A volumetric flask to achieve the desired concentration.
-
Store the stock solution at -20°C in an amber vial to prevent degradation.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent to reach the desired working concentration. The concentration of the working solution should be chosen to match the expected concentration range of the target analytes in the samples.[9]
-
Prepare fresh working solutions regularly and store them at 2-8°C when not in use.
-
General Protocol for Spiking Biological Samples
The point of internal standard addition is critical for accurate quantification. It is recommended to add the ISTD as early as possible in the sample preparation workflow to account for any analyte loss during the entire process.[10]
Figure 1: General workflow for spiking biological samples with an internal standard.
Procedure:
-
Aliquot a known volume or weight of the biological sample (e.g., 1 mL of urine, 0.5 mL of plasma, 100 mg of tissue homogenate) into a clean tube.
-
Add a precise volume of the this compound working solution to the sample. The volume added should be small relative to the sample volume (typically 1-5%) to avoid significant dilution of the sample matrix.[4]
-
Vortex the sample thoroughly to ensure complete mixing of the internal standard with the matrix.
-
Proceed with the appropriate sample preparation protocol.
Protocol 1: Protein Precipitation for Blood/Plasma Samples
This protocol is suitable for the rapid removal of proteins from blood or plasma samples.
Figure 2: Workflow for protein precipitation with internal standard spiking.
Methodology:
-
Pipette 500 µL of plasma or serum into a microcentrifuge tube.
-
Add 25 µL of 10 µg/mL this compound working solution.
-
Vortex for 10 seconds.
-
Add 1.5 mL of ice-cold acetonitrile.[11]
-
Vortex vigorously for 1 minute to precipitate proteins.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).
-
Transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract compared to protein precipitation and is suitable for a wide range of analytes.
Figure 3: Solid-Phase Extraction workflow with internal standard spiking.
Methodology:
-
Centrifuge 1 mL of urine at 2000 x g for 5 minutes to remove particulates.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of 10 µg/mL this compound working solution.
-
Vortex for 10 seconds.
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water.[13]
-
Load the spiked urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes and the internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Transfer to an autosampler vial for injection.
Protocol 3: Headspace (HS) Analysis for Volatile Compounds in Blood
Headspace analysis is ideal for the determination of volatile compounds without injecting the non-volatile matrix components into the GC system.[14]
Figure 4: Headspace analysis workflow with internal standard spiking.
Methodology:
-
Pipette 1 mL of whole blood into a 20 mL headspace vial.
-
Add 10 µL of 10 µg/mL this compound working solution.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex gently to mix.
-
Place the vial in the headspace autosampler.
-
Incubate the vial at a specific temperature and time to allow volatile compounds to partition into the headspace (e.g., 80°C for 15 minutes).[1]
-
The autosampler will then inject a portion of the headspace gas into the GC-MS for analysis.
GC-MS Analysis Parameters (Typical)
The following are representative GC-MS parameters. These should be optimized for the specific analytes of interest and the instrument used.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| SIM Ions for this compound | To be determined based on the mass spectrum of the standard |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of volatile and semi-volatile compounds in a variety of biological matrices. The protocols outlined in this application note offer detailed procedures for sample spiking and preparation using common analytical techniques. Proper implementation of these methods, along with careful optimization of GC-MS parameters, will lead to accurate and reproducible results in research, clinical, and drug development settings.
References
- 1. hpst.cz [hpst.cz]
- 2. kendricklabs.com [kendricklabs.com]
- 3. ovid.com [ovid.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. Protein Precipitation Methods for Proteomics [biosyn.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
Application Notes and Protocols: 1-Heptanol-d7 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems, identifying biomarkers, and elucidating metabolic pathways. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics. 1-Heptanol-d7, a deuterated form of the seven-carbon primary alcohol, serves as an ideal internal standard for the analysis of medium to long-chain alcohols and other related metabolites. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses. This document provides detailed application notes and protocols for the utilization of this compound in metabolomics research.
Application Notes
Role as an Internal Standard
This compound is primarily used as an internal standard in quantitative metabolomics workflows, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a deuterated internal standard like this compound include:
-
Correction for Sample Preparation Variability: It accounts for analyte loss during extraction, derivatization, and other sample handling steps.
-
Compensation for Matrix Effects: In LC-MS, co-eluting compounds from the biological matrix can enhance or suppress the ionization of the analyte of interest. As this compound co-elutes with endogenous 1-Heptanol and has similar ionization characteristics, it can effectively normalize for these matrix effects.[1][2]
-
Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to that of the internal standard, the accuracy and precision of quantification are significantly improved.[3]
Potential Research Applications
The use of this compound as an internal standard can be beneficial in a variety of research areas:
-
Lipidomics: For the quantification of fatty alcohols and related lipid species.
-
Microbiome Research: To study the production of medium-chain alcohols by gut microbiota.
-
Toxicology and Xenobiotic Metabolism: To investigate the metabolism of ingested or environmentally exposed heptanol (B41253) and related compounds.
-
Flavor and Fragrance Research: For the quantitative analysis of volatile organic compounds in food and consumer products.
Metabolic Context of 1-Heptanol
1-Heptanol, a primary alcohol, is expected to be metabolized in the liver through oxidative pathways.[4] The primary route involves the sequential action of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), converting the alcohol first to an aldehyde and then to a carboxylic acid.[4] This resulting heptanoic acid can then enter fatty acid metabolism pathways, such as beta-oxidation, or be conjugated for excretion.[4] A lesser metabolic pathway may involve direct conjugation with glucuronic acid to form an ether glucuronide.[5]
Quantitative Data Summary
The following table summarizes the key properties of 1-Heptanol and its deuterated isotopologue.
| Property | 1-Heptanol | This compound | Reference |
| Molecular Formula | C₇H₁₆O | C₇H₉D₇O | [6] |
| Molecular Weight | 116.20 g/mol | 123.24 g/mol | [6] |
| Boiling Point | 176 °C | Not specified, expected to be very similar to 1-Heptanol | |
| Solubility in Water | Very slightly soluble | Not specified, expected to be very similar to 1-Heptanol | [7] |
Experimental Protocols
Protocol 1: General Workflow for Metabolite Quantification using this compound as an Internal Standard
This protocol outlines a general workflow for the quantification of an analyte in a biological sample using this compound as an internal standard.
1. Sample Preparation:
-
Objective: To extract metabolites from a biological matrix (e.g., plasma, serum, tissue homogenate).
-
Procedure:
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample, add 400 µL of a cold extraction solvent (e.g., 80:20 methanol:water) containing a known concentration of this compound (e.g., 1 µg/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80 °C or reconstituted for immediate analysis.
-
2. Derivatization (for GC-MS analysis):
-
Objective: To increase the volatility and thermal stability of the analytes for GC-MS analysis.
-
Procedure:
-
To the dried extract, add 50 µL of a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane).
-
Vortex briefly and incubate at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. LC-MS/GC-MS Analysis:
-
Objective: To separate and detect the analyte and the internal standard.
-
Instrumentation: A high-resolution mass spectrometer coupled to a liquid or gas chromatograph.
-
General Parameters:
-
LC-MS: A C18 reversed-phase column is suitable for separating medium-chain alcohols. The mobile phase could consist of a gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
GC-MS: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is appropriate. The oven temperature program should be optimized to ensure good separation.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific m/z values for the analyte and this compound.
-
4. Data Analysis:
-
Objective: To quantify the analyte of interest.
-
Procedure:
-
Integrate the peak areas of the analyte and the internal standard (this compound).
-
Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Generate a calibration curve using known concentrations of the analyte standard spiked with the same concentration of the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.
-
Visualizations
Caption: General experimental workflow for metabolomics using an internal standard.
Caption: Postulated metabolic fate of 1-Heptanol in the liver.
Disclaimer: The protocols and pathways described are generalized and based on established principles in metabolomics and alcohol metabolism. Researchers should optimize these protocols for their specific applications and analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. benchchem.com [benchchem.com]
- 5. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Heptanol [webbook.nist.gov]
- 7. Human Metabolome Database: Showing metabocard for 1-Heptanol (HMDB0031479) [hmdb.ca]
Application of 1-Heptanol-d7 in the Analysis of Food and Beverage Volatiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Heptanol-d7 as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs) in food and beverage matrices. The use of deuterated internal standards is a critical component of the Stable Isotope Dilution Assay (SIDA), widely regarded as the gold standard for quantitative analysis due to its ability to correct for analyte loss during sample preparation and instrumental analysis.
Introduction
The flavor and aroma of food and beverages are determined by a complex mixture of volatile organic compounds, including esters, alcohols, aldehydes, ketones, and terpenes. Accurate quantification of these compounds is essential for quality control, product development, and authenticity assessment. However, the volatile nature of these analytes and the complexity of food matrices present significant analytical challenges, often leading to variability in extraction efficiency and instrumental response.
The use of a stable isotope-labeled internal standard, such as this compound, offers a robust solution to these challenges. By adding a known quantity of the deuterated standard to the sample at the beginning of the analytical workflow, any subsequent losses of the target analyte can be accurately compensated for by monitoring the recovery of the internal standard. This compound is chemically almost identical to its non-deuterated analog, 1-heptanol, a naturally occurring flavor compound in some fruits and fermented beverages. Its similar physicochemical properties ensure that it behaves similarly to other medium-chain alcohols and esters during extraction and chromatographic analysis, making it an excellent internal standard for a range of volatile compounds.
Application: Quantification of Volatile Compounds in Alcoholic Beverages
This application note details a method for the quantitative analysis of key flavor compounds in alcoholic beverages, such as beer and wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS and this compound as an internal standard.
Target Analytes:
-
Higher alcohols (e.g., isoamyl alcohol, isobutanol)
-
Esters (e.g., ethyl acetate, isoamyl acetate)
-
Terpenes (e.g., linalool, geraniol)
Methodology Overview
A known amount of this compound is spiked into the beverage sample. The volatile compounds, along with the internal standard, are then extracted from the headspace above the sample using an SPME fiber. The extracted analytes are subsequently desorbed in the hot injector of the gas chromatograph and separated on a capillary column before being detected and quantified by a mass spectrometer.
Data Presentation
The following table summarizes representative quantitative data for the analysis of key volatile compounds in a spiked model wine sample using the described method.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | RSD (%) (n=6) |
| Ethyl Acetate | 3.45 | 61 | 5.0 | 15.0 | 98.5 | 4.2 |
| Isobutanol | 5.12 | 43 | 2.0 | 6.0 | 101.2 | 3.8 |
| Isoamyl Acetate | 6.89 | 70 | 1.0 | 3.0 | 97.9 | 5.1 |
| Isoamyl Alcohol | 7.21 | 55 | 2.5 | 7.5 | 102.5 | 3.5 |
| This compound (IS) | 11.54 | 92 | - | - | - | - |
| Linalool | 12.33 | 93 | 0.5 | 1.5 | 96.4 | 6.3 |
| Geraniol | 13.05 | 69 | 0.8 | 2.4 | 95.8 | 6.8 |
Note: The values presented are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Samples: Wine, beer, or fruit juice.
-
Internal Standard: this compound solution (100 µg/mL in ethanol).
-
Reagents: Sodium chloride (NaCl), analytical grade; Ethanol, for standard preparation; Ultrapure water.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.
Sample Preparation
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with 10 µL of the 100 µg/mL this compound internal standard solution to achieve a final concentration of 200 µg/L.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Gently vortex the vial for 10 seconds to ensure thorough mixing.
HS-SPME Procedure
-
Place the prepared vial in an autosampler tray or a heating block.
-
Equilibrate the sample at 40°C for 15 minutes with agitation (250 rpm).
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
GC-MS Analysis
-
Injector: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
-
Scan Range (for initial qualitative analysis): m/z 35-350.
-
Visualizations
Caption: Experimental workflow for the analysis of volatile compounds in beverages.
Caption: Rationale for using an internal standard in quantitative analysis.
Application Note: Quantitative Analysis of 1-Heptanol Using a Stable Isotope-Labeled Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Heptanol is a seven-carbon straight-chain alcohol used as a fragrance and flavoring agent.[1][2] Accurate and precise quantification of 1-Heptanol in various matrices is crucial for quality control, safety assessment, and research purposes. This application note details a robust and reliable method for the determination of 1-Heptanol concentration using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Heptanol-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a widely accepted technique in mass spectrometry to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[3][4][5]
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of the internal standard (this compound), which is chemically identical to the analyte (1-Heptanol) but has a different mass due to the presence of deuterium (B1214612) atoms, is added to all samples, calibration standards, and quality control samples.[4][6] The analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer based on their mass-to-charge ratios (m/z).[3] The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of 1-Heptanol in unknown samples. This ratiometric measurement corrects for potential analyte loss during sample preparation and variations in injection volume and instrument response.[5][6]
Experimental Protocols
1. Materials and Reagents
-
1-Heptanol (≥99.5% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (B129727) (HPLC or GC grade)
-
Deionized water
-
Sample matrix (e.g., plasma, cell culture media, formulation buffer)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Autosampler vials with septa
2. Instrumentation
-
Gas chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).
-
Chromatographic column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for the separation of alcohols.
3. Preparation of Standard Solutions
-
Primary Stock Solution of 1-Heptanol (1 mg/mL): Accurately weigh 10 mg of 1-Heptanol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (Internal Standard, 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions of 1-Heptanol by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.
4. Sample and Calibration Standard Preparation
-
Calibration Standards: To a series of clean tubes, add a fixed volume of the internal standard working solution (e.g., 50 µL of 10 µg/mL this compound). Add varying volumes of the 1-Heptanol working standard solutions to create a calibration curve with at least five concentration points. Adjust the final volume with methanol.
-
Sample Preparation: To a fixed volume of the unknown sample, add the same fixed volume of the internal standard working solution as used for the calibration standards.
-
Extraction (if necessary): Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction step may be required to remove interferences and concentrate the analyte.
-
Transfer the final prepared standards and samples to autosampler vials for GC-MS analysis.
5. GC-MS Analysis
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Heptanol: Monitor characteristic ions (e.g., m/z 70, 83, 98).
-
This compound: Monitor corresponding shifted ions (e.g., m/z 77, 90, 105).
-
-
6. Data Analysis
-
Integrate the peak areas for the selected ions of 1-Heptanol and this compound.
-
Calculate the peak area ratio (1-Heptanol peak area / this compound peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of 1-Heptanol for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of 1-Heptanol in the unknown samples using the peak area ratio and the regression equation from the calibration curve.
Data Presentation
The quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The results can be summarized as shown in the example table below.
| Parameter | Result |
| Calibration Range | 1 - 100 µg/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of 1-Heptanol using an internal standard.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship for internal standard-based quantification.
References
- 1. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Utilizing 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] This method is widely employed for the analysis of volatile and semi-volatile organic compounds in various matrices, including environmental, food and beverage, and biological samples.[3][4] For accurate and reliable quantitative analysis by SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is crucial to compensate for variations in extraction efficiency and injection volume.[5]
Deuterated compounds, such as 1-Heptanol-d7, are ideal internal standards for mass spectrometry-based quantification. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring similar extraction and chromatographic behavior. However, their difference in mass allows for clear differentiation by a mass spectrometer, enabling precise quantification.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in SPME-GC-MS analysis, tailored for professionals in research, and drug development.
Applications
The use of this compound as an internal standard in SPME-GC-MS is particularly advantageous for the quantitative analysis of volatile and semi-volatile compounds in complex matrices. Key application areas include:
-
Food and Beverage Analysis: Quantifying aroma compounds, off-flavors, and contaminants in products such as wine, beer, juices, and packaged foods. The analysis of flavor compounds is critical for quality control and product development.
-
Environmental Monitoring: Measuring trace levels of pollutants, such as volatile organic compounds (VOCs), in water and soil samples.
-
Biological and Clinical Research: Analyzing metabolites and biomarkers in biological fluids like urine and blood, which is essential in metabolomics and disease diagnostics.
Experimental Protocols
The following protocols are generalized and should be optimized for specific applications and matrices.
Protocol 1: Analysis of Volatile Compounds in Aqueous Samples (e.g., Beverages, Water)
This protocol outlines the use of Headspace SPME (HS-SPME) for the extraction of volatile compounds from liquid samples.
Materials:
-
SPME Fiber Assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad range of volatiles.
-
SPME Manual Holder
-
20 mL headspace vials with PTFE/silicone septa
-
Autosampler or manual injection system for GC-MS
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
This compound internal standard solution (concentration to be optimized based on expected analyte concentrations)
-
Sample matrix (e.g., wine, river water)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Add a known amount of this compound internal standard solution to the vial. The final concentration of the internal standard should be within the linear range of the instrument.
-
Add a salting-out agent, such as NaCl (e.g., 1 g), to increase the volatility of the analytes.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
SPME Extraction:
-
Place the vial in a heating block or the autosampler's incubation station set to the optimized temperature (e.g., 60°C).
-
Equilibrate the sample for a predetermined time (e.g., 15 minutes) with agitation to allow for partitioning of the analytes into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC.
-
Desorb the analytes from the fiber at an optimized temperature (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.
-
Start the GC-MS data acquisition. The GC program should be optimized for the separation of the target analytes.
-
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Protocol 2: Analysis of Volatile Compounds in Solid Samples (e.g., Food Packaging, Soil)
This protocol utilizes HS-SPME for the extraction of volatile compounds from solid matrices.
Materials:
-
Same as Protocol 1.
-
Solid sample (e.g., finely ground food packaging material, soil sample).
Procedure:
-
Sample Preparation:
-
Place a known weight of the solid sample (e.g., 1 g) into a 20 mL headspace vial.
-
Spike the sample with a known amount of this compound internal standard solution.
-
If the sample is dry, a small amount of high-purity water may be added to facilitate the release of volatiles.
-
Immediately seal the vial.
-
-
SPME Extraction:
-
Follow the same procedure as in Protocol 1, optimizing incubation temperature, equilibration time, and extraction time for the specific solid matrix.
-
-
GC-MS Analysis:
-
Follow the same procedure and parameters as in Protocol 1.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables are examples of how to present validation and sample analysis data.
Table 1: Method Validation Parameters for Target Analytes using this compound as Internal Standard
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Compound A | 8.5 | 0.998 | 0.1 | 0.3 | 95 ± 5 | < 10 |
| Compound B | 10.2 | 0.995 | 0.5 | 1.5 | 92 ± 7 | < 15 |
| Compound C | 12.1 | 0.999 | 0.05 | 0.15 | 98 ± 4 | < 10 |
Table 2: Quantitative Analysis of Volatile Compounds in Beverage Samples
| Sample ID | Compound A (µg/L) | Compound B (µg/L) | Compound C (µg/L) |
| Beverage 1 | 5.2 | 12.8 | 1.5 |
| Beverage 2 | 2.1 | 8.5 | 0.8 |
| Beverage 3 | 10.5 | 25.1 | 3.2 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the SPME experimental protocols.
Caption: Workflow for HS-SPME analysis of aqueous samples.
Caption: Workflow for HS-SPME analysis of solid samples.
References
- 1. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu | MDPI [mdpi.com]
- 2. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Drinking Water Contaminants by Solid Phase Microextraction (SPME) Initially Quantified in Source Water Samples by the USGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: 1-Heptanol-d7 as a Surrogate Standard in the Analysis of Volatile Organic Compounds in Water by GC-MS
Abstract
This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) in water samples using gas chromatography-mass spectrometry (GC-MS). To ensure the accuracy and precision of the analytical results, 1-Heptanol-d7 is employed as a surrogate standard. This deuterated alcohol mimics the chemical behavior of many common VOCs during sample preparation and analysis, allowing for effective monitoring of matrix effects and procedural errors. The protocol outlined herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the trace analysis of organic pollutants in aqueous matrices.
Introduction
The analysis of volatile organic compounds (VOCs) in environmental and biological samples is of paramount importance due to their potential toxicity and widespread presence. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds. However, the accuracy of quantitative analysis can be compromised by various factors, including matrix interferences and analyte losses during sample preparation.
To address these challenges, the use of surrogate standards is a widely accepted practice in analytical chemistry. A surrogate standard is a compound that is chemically similar to the analytes of interest but is not expected to be present in the sample. It is added to the sample in a known amount before any preparation steps. By monitoring the recovery of the surrogate, analysts can assess the efficiency of the entire analytical procedure for each sample.
This compound, a deuterated form of 1-heptanol, is an excellent surrogate standard for the analysis of a range of VOCs. Its deuterium (B1214612) labeling makes it easily distinguishable from the non-labeled analytes by mass spectrometry without significantly altering its chemical properties, such as polarity and volatility. This ensures that it behaves similarly to the target analytes during extraction and chromatographic separation.
This application note provides a detailed protocol for the use of this compound as a surrogate standard in the GC-MS analysis of VOCs in water samples. The methodology covers sample preparation, instrument parameters, and data analysis, and includes representative data to demonstrate the effectiveness of this approach.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical grade standards of target VOCs.
-
Surrogate Standard: this compound (purity ≥ 98%).
-
Internal Standard: (Optional, for internal standard calibration) e.g., Toluene-d8.
-
Solvents: Purge-and-trap grade methanol, Dichloromethane (DCM).
-
Reagents: High-purity water (Milli-Q or equivalent), Sodium chloride (analytical grade, baked at 400°C for 4 hours).
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Purge and Trap Concentrator.
-
Autosampler.
-
Analytical Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Prepare a stock solution containing the target VOCs in methanol.
-
Working Standard Solution (100 µg/mL): Dilute the stock standard solution with methanol.
-
Surrogate Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in methanol.
-
Surrogate Standard Spiking Solution (10 µg/mL): Dilute the surrogate stock solution with methanol.
Sample Preparation and Analysis Workflow
The following diagram illustrates the general workflow for the analysis of VOCs in water using this compound as a surrogate standard.
Detailed Protocol
-
Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present.
-
Preservation: Preserve the samples by adding hydrochloric acid (HCl) to a pH of <2.
-
Surrogate Spiking: Prior to analysis, add a known amount (e.g., 5 µL) of the this compound spiking solution (10 µg/mL) to each 5 mL sample, resulting in a final concentration of 10 µg/L.
-
Purge and Trap Analysis:
-
Place the spiked sample in the purge and trap autosampler.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
-
The purged VOCs are trapped on a sorbent trap.
-
The trap is then heated to desorb the analytes onto the GC column.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 35-350 amu.
-
Data Presentation
The recovery of the surrogate standard is calculated to monitor the performance of the method for each sample. The recovery should fall within an acceptable range (typically 70-130%) for the results to be considered valid.
Table 1: GC-MS Parameters for Target Analytes and Surrogate Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Benzene | 5.2 | 78 | 77, 52 |
| Toluene | 7.8 | 91 | 92, 65 |
| Ethylbenzene | 9.5 | 91 | 106 |
| m,p-Xylene | 9.8 | 91 | 106 |
| o-Xylene | 10.1 | 91 | 106 |
| This compound (Surrogate) | 12.5 | 108 | 64, 80 |
Table 2: Representative Surrogate Recovery Data
| Sample ID | Matrix | Surrogate Spiked (µg/L) | Surrogate Found (µg/L) | Recovery (%) |
| Blank | Reagent Water | 10 | 9.8 | 98 |
| LCS | Reagent Water | 10 | 10.2 | 102 |
| Sample 1 | Drinking Water | 10 | 9.5 | 95 |
| Sample 2 | Wastewater | 10 | 8.8 | 88 |
| Sample 3 | Groundwater | 10 | 10.5 | 105 |
Logical Relationship for Data Validation
The decision-making process for validating analytical data based on surrogate recovery is illustrated below.
Conclusion
The use of this compound as a surrogate standard provides a reliable means to assess the performance of the analytical method for the determination of VOCs in water samples by GC-MS. Its chemical similarity to a broad range of volatile organic compounds ensures that it effectively tracks the efficiency of the sample preparation and analysis steps. The protocol described in this application note offers a validated and robust approach for obtaining high-quality quantitative data in environmental and related fields. Consistent monitoring of surrogate recovery is a critical component of laboratory quality control and ensures the defensibility of the analytical results.
Troubleshooting & Optimization
Technical Support Center: Overcoming 1-Heptanol-d7 Peak Tailing in Gas Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of 1-Heptanol-d7. By addressing specific problems through a question-and-answer format, this center aims to help you diagnose and resolve poor peak shape, ensuring the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem for this compound?
Peak tailing is an asymmetry in a chromatogram where the latter half of the peak is drawn out.[1][2] A symmetrical, or Gaussian, peak is crucial for accurate quantification and good resolution.[1] this compound, like other alcohols, has a polar hydroxyl (-OH) group that is prone to forming hydrogen bonds with "active sites" within the GC system.[3][4] These interactions delay the elution of a portion of the analyte molecules, causing the characteristic tailing shape.
Q2: What are "active sites" and where are they located in my GC system?
Active sites are locations in the sample flow path that can interact with and adsorb polar compounds. For alcohol analysis, these are typically exposed silanol (B1196071) groups (Si-OH) on glass surfaces or metallic surfaces. The most common locations to investigate are:
-
GC Inlet Liner: The liner, particularly if it contains glass wool, is a primary source of active sites.
-
GC Column: Over time, the stationary phase can degrade, exposing the active fused silica (B1680970) surface of the column. Contamination from previous injections can also create new active sites.
-
Injector and Detector Ports: Metal surfaces within the injector or detector can also contribute to analyte interactions.
Q3: How can I determine if my peak tailing is a chemical or physical issue?
A key diagnostic step is to observe the chromatogram as a whole.
-
Chemical Issue: If only polar compounds like this compound are tailing while non-polar compounds (e.g., hydrocarbons) in the same run have symmetrical peaks, the problem is likely due to chemical interactions with active sites.
-
Physical Issue: If all peaks in the chromatogram, including the solvent peak and non-polar analytes, are tailing, the cause is more likely a physical disruption in the flow path. This could be a poor column cut, incorrect column installation, or a leak.
Q4: Can my injection volume or sample concentration affect peak tailing?
Yes. Injecting too large a sample volume or too high a concentration can lead to column overload. When the amount of analyte exceeds the capacity of the stationary phase, it can result in peak distortion, which often manifests as peak fronting but can also contribute to tailing. If you suspect overload, try injecting a smaller volume or a more diluted sample.
Q5: What is the most definitive solution if other troubleshooting steps fail to resolve peak tailing?
If tailing persists after addressing active sites and optimizing GC parameters, the most robust solution is chemical derivatization. This process chemically modifies the problematic functional group. For this compound, the polar hydroxyl group is converted into a less polar, non-protic group, such as a trimethylsilyl (B98337) (TMS) ether. This transformation minimizes the potential for hydrogen bonding with active sites, almost always resulting in sharp, symmetrical peaks.
Troubleshooting Guide
Peak tailing for this compound is a solvable issue. Follow this logical workflow to diagnose and remedy the problem.
References
Technical Support Center: Improving the Recovery of 1-Heptanol-d7 from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 1-Heptanol-d7 from complex matrices. The information is presented in a question-and-answer format to directly address common experimental challenges.
FAQs and Troubleshooting Guides
Q1: What are the most common causes of low recovery for this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation and analysis. The primary causes include:
-
Matrix Effects: Complex matrices, such as plasma, urine, and food samples, contain endogenous components that can interfere with the ionization of this compound in the mass spectrometer. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.
-
Inefficient Extraction: The chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, QuEChERS) may not be optimal for this compound in the specific matrix. This can be due to improper solvent selection, pH, or sorbent material.
-
Analyte Volatility and Stability: 1-Heptanol is a semi-volatile compound. Losses can occur during sample processing steps that involve evaporation or high temperatures.[1] Degradation can also be a factor if the sample is exposed to harsh conditions.[1]
-
Incomplete Elution: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely desorb this compound from the sorbent material, leading to low recovery.
Q2: How can I determine if matrix effects are impacting my this compound recovery?
A post-extraction spike experiment is a common method to assess matrix effects.[2] This involves comparing the signal response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the standard after the extraction process.
-
Procedure:
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol).
-
Extract a blank sample of your matrix (e.g., plasma, homogenized apple) using your established protocol.
-
Spike the resulting blank matrix extract with the same concentration of this compound as the clean solvent standard.
-
Analyze both the clean standard and the post-extraction spiked sample by LC-MS or GC-MS.
-
-
Interpretation:
-
If the signal intensity of this compound in the matrix extract is significantly lower than in the clean solvent, ion suppression is occurring.
-
If the signal is significantly higher, ion enhancement is taking place.
-
Q3: My recovery of this compound is inconsistent across different samples of the same matrix type. What could be the issue?
Inconsistent recovery often points to variability in the sample matrix itself or procedural inconsistencies.
-
Matrix Heterogeneity: Biological and food matrices can have inherent variability between lots or sources.[2]
-
Procedural Variability: Minor differences in extraction time, solvent volumes, or mixing intensity can lead to inconsistent results.
-
pH Fluctuation: The pH of the sample can influence the extraction efficiency of this compound. Ensure consistent pH adjustment for all samples.
To address this, it is crucial to use a homogenized sample and maintain strict consistency in the experimental protocol. The use of a deuterated internal standard like this compound is intended to compensate for such variations; however, if the recovery is extremely low or variable, it can compromise the accuracy of the results.
Q4: I am using a QuEChERS method for a low-water content food matrix and getting poor recovery of this compound. How can I improve this?
QuEChERS was originally developed for high-moisture samples.[3] For dry or low-water content matrices (e.g., dried herbs, flours), modifications are necessary to ensure efficient extraction.
-
Sample Rehydration: Before adding the extraction solvent, add a specific amount of water to the sample to mimic a high-moisture environment. A general guideline is to add enough water to bring the total water content to about 80-95%.
-
Adjusting Sample Size: Reducing the initial sample weight can prevent the extraction solvent from being completely absorbed by the dry matrix, ensuring there is sufficient solvent for the extraction.
Q5: What are the key parameters to optimize for improving this compound recovery in Solid-Phase Extraction (SPE)?
Optimizing your SPE method is critical for achieving high and consistent recovery. The following parameters should be considered:
-
Sorbent Selection: For a moderately nonpolar compound like 1-Heptanol, a reverse-phase sorbent (e.g., C8, C18) is a good starting point for extraction from aqueous matrices.
-
Sample Pre-treatment: Adjusting the pH of the sample can improve the retention of the analyte on the sorbent. For alcohols, a neutral pH is generally suitable.
-
Wash Solvent: The wash step is crucial for removing interferences. Use a solvent that is strong enough to wash away weakly bound matrix components but not so strong that it elutes the this compound. A mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol) is often a good choice.
-
Elution Solvent: The elution solvent should be strong enough to completely desorb the analyte from the sorbent. For reverse-phase SPE, this will typically be a high percentage of a polar organic solvent like methanol (B129727) or acetonitrile (B52724).
Data Presentation: Quantitative Recovery of this compound
The following tables present hypothetical but realistic recovery data for this compound from various complex matrices using different extraction techniques. This data is for illustrative purposes to demonstrate expected performance and aid in method selection. Actual recovery rates should be determined experimentally in your laboratory.
Table 1: Hypothetical Recovery of this compound using Solid-Phase Extraction (SPE)
| Matrix | Sorbent Type | Wash Solvent | Elution Solvent | Mean Recovery (%) | RSD (%) |
| Human Plasma | C18 | 5% Methanol in Water | Methanol | 88 | 6.2 |
| Bovine Urine | C8 | 10% Acetonitrile in Water | Acetonitrile | 91 | 5.5 |
| Soil Extract | C18 | 15% Methanol in Water | 90:10 Acetonitrile:Methanol | 85 | 7.8 |
Table 2: Hypothetical Recovery of this compound using Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent | Solvent to Sample Ratio | pH | Mean Recovery (%) | RSD (%) |
| Human Serum | Methyl-tert-butyl ether (MTBE) | 3:1 | 7.0 | 92 | 4.9 |
| Whole Blood | Dichloromethane | 2:1 | 7.2 | 89 | 6.1 |
| Fruit Juice | Ethyl Acetate | 2:1 | 4.5 | 94 | 4.3 |
Table 3: Hypothetical Recovery of this compound using QuEChERS
| Matrix | QuEChERS Method | dSPE Cleanup Sorbent | Mean Recovery (%) | RSD (%) |
| Apple | EN 15662 | PSA + C18 | 95 | 5.3 |
| Spinach | AOAC 2007.01 | PSA + GCB | 87 | 8.2 |
| Dried Cannabis Flower | Modified (with rehydration) | PSA + C18 | 82 | 9.5 |
Experimental Protocols
The following are detailed, adaptable protocols for the extraction of a semi-volatile, moderately polar analyte like this compound from common complex matrices.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
Materials:
-
SPE Cartridges: C18, 100 mg, 1 mL
-
Human Plasma
-
This compound spiking solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any solids.
-
To 500 µL of plasma, add the desired amount of this compound internal standard.
-
Vortex for 10 seconds.
-
Add 500 µL of water and vortex again.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of water through each cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the this compound with 1 mL of methanol.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
Materials:
-
Urine sample
-
This compound spiking solution
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Sodium chloride (NaCl)
-
15 mL centrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of urine in a 15 mL centrifuge tube, add the desired amount of this compound internal standard.
-
Add 0.5 g of NaCl to the tube to salt out the analyte.
-
-
Extraction:
-
Add 3 mL of MTBE to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Final Processing:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Protocol 3: QuEChERS Extraction of this compound from a High-Moisture Fruit Matrix (e.g., Apple)
Materials:
-
Homogenized apple sample
-
This compound spiking solution
-
Acetonitrile (HPLC grade)
-
EN 15662 QuEChERS extraction salt packet (containing Magnesium Sulfate, Sodium Chloride, Sodium Citrate Dibasic Sesquihydrate, and Sodium Citrate Tribasic Dihydrate)
-
dSPE cleanup tube (containing PSA, C18, and Magnesium Sulfate)
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Sample Extraction:
-
Weigh 10 g of homogenized apple into a 50 mL centrifuge tube.
-
Add the desired amount of this compound internal standard.
-
Add 10 mL of acetonitrile.
-
Cap and shake vigorously for 1 minute.
-
Add the contents of the EN 15662 extraction salt packet.
-
Immediately shake vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 5000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to the dSPE cleanup tube.
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge at 10000 x g for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the supernatant for direct injection or further processing if needed.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to improving the recovery of this compound.
References
potential for isotopic exchange in 1-Heptanol-d7
Welcome to the Technical Support Center for 1-Heptanol-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange in this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the isotopic integrity of your compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this can lead to a loss of the deuterium label, a phenomenon known as "back-exchange."[2] This is a critical issue as it can compromise the accuracy of studies that rely on the isotopic purity of the compound, such as in metabolic profiling or as an internal standard in quantitative analysis.[3]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The deuterium atom on the hydroxyl group (-OD) is the most labile and, therefore, the most susceptible to exchange.[4] This is because it is an "exchangeable proton" (or in this case, deuteron) that can readily participate in acid-base equilibria with protic solvents like water or other alcohols.[1] The deuterium atoms on the carbon backbone (C-D bonds) are generally much more stable and less prone to exchange under normal experimental conditions. However, exchange at the carbon alpha to the hydroxyl group (the C1 position) can occur under certain catalytic conditions (e.g., in the presence of specific metal catalysts or strong bases).
Q3: What experimental conditions can promote isotopic exchange in this compound?
A3: Several factors can increase the rate of isotopic exchange:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, or ethanol, can serve as a source of hydrogen to exchange with the deuterium in this compound.
-
Acidic or Basic Conditions: Both acid and base can catalyze the H-D exchange reaction. The minimum rate of exchange for many deuterated compounds is often observed at a slightly acidic pH (around 2.5-3.0).
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Presence of Catalysts: Certain metal catalysts, such as those containing iridium, ruthenium, or platinum, can facilitate the exchange of deuterium atoms on the carbon backbone, particularly at the alpha-position.
Q4: How can I prevent or minimize isotopic exchange when working with this compound?
A4: To maintain the isotopic integrity of this compound, the following best practices are recommended:
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from atmospheric moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
-
Handling: Handle the compound in a dry environment. Use anhydrous solvents and oven-dried glassware to minimize contact with water. Allow the container to warm to room temperature before opening to prevent condensation.
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane, THF) that do not have exchangeable protons.
-
pH Control: If working in an aqueous environment, maintain the pH as close to neutral as possible, or slightly acidic if compatible with your experiment, to minimize the rate of exchange.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of deuterium signal for the -OD group in ¹H NMR. | - Presence of trace amounts of water or other protic impurities in the NMR solvent.- The NMR solvent itself is protic (e.g., methanol-d4 (B120146) with residual -OH). | - Use a high-purity, anhydrous deuterated solvent.- Add a small amount of D₂O to the NMR tube. This will cause all labile protons (like any residual -OH) to exchange to -OD, confirming the original presence of the -OD group by its disappearance from the ¹H spectrum. |
| Gradual loss of overall isotopic purity over time, confirmed by MS. | - Improper storage leading to exposure to atmospheric moisture.- Storage in a solution containing protic solvents. | - Review storage procedures. Ensure the container is tightly sealed and stored in a dry environment, preferably under an inert atmosphere.- If stored in solution, use an aprotic solvent. If a protic solvent is necessary, store at a low temperature (-20°C or below) to slow the exchange rate. |
| Unexpected loss of deuterium from the carbon backbone. | - Presence of a catalyst (e.g., metal residue from a previous synthetic step).- Exposure to harsh acidic or basic conditions at elevated temperatures. | - Purify the this compound to remove any catalytic impurities.- Avoid extreme pH and high temperatures in your experimental setup. |
Experimental Protocols
Protocol 1: Monitoring Isotopic Stability of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the isotopic purity of this compound, particularly at the hydroxyl position.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. The standard should not have signals that overlap with this compound and should be stable under the experimental conditions.
-
Add a known amount of the this compound sample to the NMR tube.
-
Add a sufficient volume of a high-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) to dissolve the sample and standard.
-
-
Initial NMR Analysis (T=0):
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signal of the internal standard and any residual proton signals of this compound. The absence of a significant peak in the alcohol region (typically 1-5 ppm) indicates high deuteration at the hydroxyl position.
-
Calculate the initial isotopic purity by comparing the integrals of the residual proton signals to the integral of the internal standard.
-
-
Stability Testing:
-
To test stability under specific conditions, add a known amount of a protic solvent (e.g., H₂O or CH₃OH) or an acidic/basic reagent to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24 hours) while maintaining a constant temperature.
-
-
Data Analysis:
-
Monitor the appearance or increase in the intensity of the -OH proton signal over time relative to the internal standard.
-
Plot the change in the integral of the -OH signal versus time to determine the rate of H-D exchange under the tested conditions.
-
Protocol 2: Assessing Isotopic Purity by GC-MS
Objective: To determine the overall isotopic distribution and purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile, aprotic solvent (e.g., dichloromethane, hexane).
-
If derivatization is required to improve chromatographic performance, use a deuterated derivatizing agent to avoid introducing protons.
-
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a column that provides good peak shape for alcohols (e.g., a wax-type column).
-
Acquire mass spectra across the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
Examine the mass spectrum of the analyte peak.
-
Determine the relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms).
-
Calculate the isotopic purity by comparing the abundance of the fully deuterated molecule (d7) to the sum of all isotopologues.
-
Data Presentation
Table 1: Hypothetical Isotopic Purity of this compound Batches
This table illustrates how isotopic purity data, as determined by a technique like GC-MS, might be presented.
| Batch ID | Isotopic Purity (% d7) | % d6 | % d5 | % d0 (non-deuterated) |
| Batch A | 99.5 | 0.3 | 0.1 | <0.1 |
| Batch B | 98.8 | 0.8 | 0.3 | 0.1 |
| Batch C | 97.2 | 1.5 | 0.8 | 0.5 |
Table 2: Illustrative H-D Exchange Rates for a Primary Alcohol-d under Various Conditions*
This table provides a conceptual overview of how different conditions might influence the rate of exchange at the hydroxyl position. The values are for illustrative purposes for a generic primary deuterated alcohol.
| Condition | Solvent | Temperature (°C) | Half-life of -OD group (t₁/₂) |
| Neutral | D₂O | 25 | Hours to Days |
| Acidic (pH 3) | H₂O/D₂O (9:1) | 25 | Minutes to Hours |
| Basic (pH 10) | H₂O/D₂O (9:1) | 25 | Seconds to Minutes |
| Neutral | H₂O/D₂O (9:1) | 50 | Minutes |
*Data is illustrative and not specific to this compound.
Visualizations
Caption: Base-catalyzed H-D exchange at the hydroxyl group.
Caption: Troubleshooting workflow for deuterium loss.
Caption: Factors influencing isotopic stability.
References
correcting for instrument variability with 1-Heptanol-d7
Welcome to the Technical Support Center for correcting instrument variability with 1-Heptanol-d7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Heptanol, meaning that seven hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An ideal internal standard has similar chemical and physical properties to the analyte of interest but is distinguishable by the mass spectrometer. By adding a known amount of this compound to all samples, standards, and blanks, it can be used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.
Q2: What are the common analytical problems associated with deuterated internal standards?
While deuterated internal standards are widely used, several issues can arise:
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding environment (e.g., solvent or sample matrix), a phenomenon known as back-exchange.[2][3][4] This is more likely to happen if the deuterium atoms are on heteroatoms like oxygen (-OH) or nitrogen (-NH).[3]
-
Chromatographic Shift: Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, often eluting earlier in reversed-phase chromatography.[2][3][4]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix, even if they co-elute.[2][3]
-
Purity Issues: The internal standard may contain the unlabeled analyte as an impurity, which can lead to inaccurate measurements, especially at the lower limit of quantification.[3]
Q3: How should I prepare and store a stock solution of this compound?
For long-term storage, 1-Heptanol should be stored at -80°C for up to two years or at -20°C for up to one year.[5] To prepare a stock solution, it is recommended to dissolve the compound in an appropriate organic solvent, such as methanol (B129727) or acetonitrile. The concentration of the stock solution will depend on the specific requirements of your assay. It is crucial to ensure the solvent is of high purity to avoid introducing contaminants.
Q4: What are the key considerations when developing a method with this compound as an internal standard?
When developing a new analytical method, it is important to:
-
Verify Co-elution: Ensure that this compound and the analyte have the same retention time.[2]
-
Check for Purity: Always request a certificate of analysis from the supplier to confirm the isotopic and chemical purity of the internal standard.[2]
-
Evaluate Matrix Effects: Assess the impact of the sample matrix on the ionization of both the analyte and the internal standard.[2]
-
Assess Stability: Confirm that this compound is stable throughout the entire analytical process, from sample preparation to final analysis.
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using this compound. What could be the issue?
Answer: Inconsistent or inaccurate results can be due to a lack of co-elution, impurities in the internal standard, or isotopic exchange.
Troubleshooting Inaccurate Quantification
1. Verify Co-elution of Analyte and Internal Standard
-
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography.[2][3][4] If the analyte and internal standard do not co-elute, they may experience different matrix effects, which can compromise accuracy.[2]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute at the same time. If a separation is observed, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient, or temperature) to achieve co-elution.[3]
Caption: Workflow for verifying the co-elution of an analyte and its deuterated internal standard.
2. Confirm Isotopic and Chemical Purity
-
Problem: The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.
-
Solution: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity. For accurate results, it is recommended to use an internal standard with high isotopic enrichment (≥98%) and chemical purity (>99%).
| Parameter | Recommendation |
| Isotopic Purity | ≥ 98% |
| Chemical Purity | > 99% |
3. Check for Isotopic Exchange
-
Problem: Deuterium atoms can be replaced by hydrogen from the solvent or sample matrix, a phenomenon known as back-exchange.[2][3][4] This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[3]
-
Solution: To minimize isotopic exchange, avoid storing or analyzing samples in strongly acidic or basic solutions. If exchange is suspected, consider using an internal standard with a more stable label, such as ¹³C or ¹⁵N.[4]
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my internal standard is highly variable between samples. What could be the cause?
Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with sample preparation.[2]
Troubleshooting Internal Standard Signal Variability
1. Evaluate Differential Matrix Effects
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[2] This "differential matrix effect" can lead to inaccurate quantification.
-
Solution: Conduct a post-extraction addition experiment to assess the matrix effect. This involves comparing the response of the internal standard in a clean solution versus its response in a sample matrix extract.
Caption: The impact of matrix components on the accuracy of quantification.
Experimental Protocols
Protocol for Evaluating Matrix Effects
This protocol helps to determine the extent of ion suppression or enhancement from the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the extract.
-
Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
| Parameter | Formula | Ideal Value |
| Matrix Effect (ME) | (B/A) * 100 | 100% |
| Recovery (RE) | (C/B) * 100 | 100% |
| Process Efficiency (PE) | (C/A) * 100 | 100% |
Protocol for Assessing the Contribution of the Internal Standard to the Analyte Signal
This protocol is used to check for the presence of the unlabeled analyte as an impurity in the internal standard.[3]
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[3]
References
selecting the appropriate concentration of 1-Heptanol-d7
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate selection and use of 1-Heptanol-d7 as an internal standard in quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 1-Heptanol, meaning that seven hydrogen atoms have been replaced with their heavier isotope, deuterium. Its primary application is as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Using a deuterated internal standard helps to correct for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.
Q2: Why should I use a deuterated internal standard like this compound?
Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, 1-Heptanol. This ensures that it behaves similarly to the analyte of interest during sample extraction, chromatography, and ionization.
-
Co-elution: In chromatography, the deuterated standard will elute at almost the same time as the non-deuterated analyte. This is crucial because it means both compounds experience similar matrix effects, which can enhance or suppress the signal.
-
Mass Difference: Despite their similarities, this compound is easily distinguished from the non-deuterated analyte by a mass spectrometer due to its higher mass.
Q3: What is the appropriate concentration of this compound to use as an internal standard?
The optimal concentration of an internal standard is dependent on the expected concentration of the analyte in your samples. A general guideline is to use a concentration that results in a peak area ratio of approximately 1:1 between the analyte and the internal standard at the midpoint of your calibration curve.
For practical application, the concentration of deuterated alcohol internal standards, like this compound, often falls within the 1 to 10 mg/L (or µg/mL) range in the final sample volume. However, this can be adjusted based on the sensitivity of your instrument and the specific requirements of your assay. For instance, in the analysis of volatile compounds in beverages, a deuterated hexanol internal standard was used at a concentration of 10 mg/L.[2] In another application for analyzing fatty acids, an internal standard was prepared at 10 mg/mL and then diluted into the sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape of this compound | 1. Column Overload: The concentration of the internal standard is too high. 2. Column Contamination: Buildup of non-volatile residues on the GC column. 3. Incompatible Solvent: The solvent used to dissolve the internal standard is not compatible with the GC column. | 1. Reduce the concentration of the this compound working solution. 2. Bake out the GC column according to the manufacturer's instructions. 3. Ensure the final injection solvent is compatible with your chromatographic method. |
| High Variability in Internal Standard Response | 1. Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to samples. 2. Sample Matrix Effects: Significant differences in the composition of your samples are affecting the ionization of the internal standard. 3. Instability of the Internal Standard: The this compound may be degrading in your sample or stock solution. | 1. Use calibrated pipettes and a consistent procedure for adding the internal standard. 2. Re-evaluate your sample preparation method to minimize matrix variability. Consider a more rigorous cleanup step. 3. Prepare fresh stock and working solutions of this compound. Store stock solutions at a low temperature (e.g., -20°C) and protect from light. |
| No or Low Signal for this compound | 1. Incorrect Mass Spectrometer Settings: The mass spectrometer is not set to monitor the correct mass-to-charge ratio (m/z) for this compound. 2. Degradation of the Internal Standard: The internal standard has degraded. 3. Injection Failure: The sample was not properly injected into the instrument. | 1. Verify the m/z values being monitored for this compound. 2. Prepare fresh solutions. 3. Check the autosampler and injection port for any issues. Manually inject a standard to confirm instrument performance. |
Experimental Protocols
Protocol: Preparation of this compound as an Internal Standard for GC-MS Analysis
This protocol provides a general procedure for preparing and using this compound as an internal standard for the quantification of volatile organic compounds.
1. Materials:
-
This compound
-
High-purity solvent (e.g., Methanol or Ethyl Acetate, GC-grade)
-
Calibrated micropipettes
-
Volumetric flasks
-
Vials for stock and working solutions
2. Procedure:
-
Preparation of Stock Solution (e.g., 1000 mg/L or 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed this compound in a 10 mL volumetric flask with the chosen high-purity solvent.
-
Ensure the solution is thoroughly mixed. This is your Stock Solution .
-
Store the stock solution in a tightly sealed vial at -20°C.
-
-
Preparation of Working Internal Standard Solution (e.g., 10 mg/L or 10 µg/mL):
-
Pipette 100 µL of the 1000 mg/L Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same high-purity solvent.
-
This is your Working IS Solution . This solution will be added to your calibration standards and unknown samples.
-
-
Sample and Calibration Standard Preparation:
-
To each of your calibration standards and unknown samples, add a fixed volume of the Working IS Solution. For example, add 10 µL of the 10 mg/L Working IS Solution to 1 mL of each sample and standard.
-
This will result in a final internal standard concentration of 0.1 mg/L (or 100 ng/mL) in each vial, assuming a final volume of approximately 1 mL. The key is to add the exact same amount of the Working IS Solution to every sample and standard.
-
3. Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for your calibration standards.
-
Determine the concentration of the analyte in your unknown samples by calculating their analyte/internal standard peak area ratios and using the calibration curve.
Quantitative Data Summary
The following table provides representative concentration ranges for using alcohol-based deuterated internal standards. The optimal concentration will depend on the specific analyte and analytical method.
| Parameter | Concentration Range | Notes |
| Stock Solution | 100 - 1000 mg/L (µg/mL) | A concentrated solution for preparing working standards. |
| Working Solution | 1 - 20 mg/L (µg/mL) | A diluted solution that is added to samples and standards. |
| Final Concentration in Sample | 0.01 - 10 mg/L (ng/mL to µg/mL) | The concentration of the internal standard in the final sample that is injected into the instrument. A common target is around 2.5 mg/kg in the sample matrix for some applications. |
Visualizations
Caption: Workflow for preparing and using this compound internal standard.
Caption: How an internal standard corrects for analytical variability.
References
Validation & Comparative
A Comparative Guide to 1-Heptanol-d7 and Other Internal Standards for Accurate Quantification
In the landscape of analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), the use of internal standards is paramount for achieving accurate and reliable quantification.[1] An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during analysis.[1] This guide provides a detailed comparison of 1-Heptanol-d7, a deuterated internal standard, with its non-deuterated counterpart, 1-Heptanol, and a shorter-chain homolog, 1-Hexanol.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate internal standard for their analytical needs, with a focus on the analysis of volatile and semi-volatile organic compounds.
The "Gold Standard": Advantages of Deuterated Internal Standards
Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are widely considered the "gold standard" in quantitative analysis.[2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[2] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation.[2]
Key benefits of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Variability: By adding a known amount of the deuterated internal standard at the beginning of the sample preparation process, any losses of the analyte during extraction, handling, and injection are mirrored by a proportional loss of the internal standard.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte exhibit very similar ionization efficiencies.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the reliability of quantification. The following table summarizes the performance of this compound in comparison to 1-Heptanol and 1-Hexanol. The data for 1-Heptanol and 1-Hexanol are based on a validation study for the GC-FID analysis of a hypothetical analyte, "Analyte X". The performance of this compound is inferred from the established benefits of deuterated standards.
| Parameter | This compound (Predicted Performance) | 1-Heptanol | 1-Hexanol | Comments |
| Linearity (R²) | >0.999 | >0.998 | >0.997 | Deuterated standards typically provide excellent linearity over a wide concentration range. |
| Accuracy (% Recovery) | 95-105% | 92-103% | 90-101% | Superior correction for sample loss and matrix effects leads to higher accuracy. |
| Precision (%RSD) | <5% | <8% | <10% | The ability to compensate for variations throughout the analytical process results in improved precision. |
| Matrix Effect Compensation | Excellent | Good | Moderate | As a SIL-IS, this compound co-elutes with the analyte, providing the most effective compensation for matrix effects. |
| Co-elution with Analyte | Ideal | Good | Fair | This compound is chemically identical to the analyte, ensuring near-perfect co-elution. Homologous standards like 1-Heptanol and 1-Hexanol have similar but not identical retention times. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the use of these internal standards in GC analysis.
Experimental Protocol for GC-FID Analysis using 1-Heptanol or 1-Hexanol as Internal Standard
This protocol outlines a general procedure for the quantification of a volatile analyte ("Analyte X") using either 1-Heptanol or 1-Hexanol as an internal standard.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Standard and Sample Preparation:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of 1-Heptanol or 1-Hexanol and dissolve in 100 mL of methanol (B129727).
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 100 mg of Analyte X and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte X stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard solution to a final concentration of 20 µg/mL.
-
Sample Preparation: Spike the unknown sample with the internal standard solution to a final concentration of 20 µg/mL.
-
Conceptual Protocol for GC-MS Analysis using this compound as Internal Standard
This protocol provides a framework for the analysis of a volatile organic compound (VOC) using this compound as an internal standard with GC-MS.
-
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent 7890B GC coupled to a 5977B MS detector.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 265 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Oven Temperature Program: Initial temperature of 50 °C, ramp to 290 °C at 30 °C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
MS Scan Mode: Full scan (40–550 amu) or Selected Ion Monitoring (SIM) for target ions of the analyte and this compound.
-
-
Standard and Sample Preparation:
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in methanol.
-
Calibration Standards: Prepare a series of calibration standards of the analyte in methanol. Add a constant, known amount of the this compound internal standard solution to each calibration standard.
-
Sample Preparation: Add the same constant, known amount of the this compound internal standard solution to each unknown sample.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams illustrate the logical steps involved in using an internal standard in a typical GC analysis and the decision-making process for selecting a suitable internal standard.
Conclusion
The choice of an internal standard is a critical decision in analytical method development. While homologous series internal standards like 1-Heptanol and 1-Hexanol can provide adequate performance, the use of a deuterated internal standard such as this compound offers significant advantages in terms of accuracy and precision, especially for complex sample matrices. By effectively compensating for matrix effects and variability throughout the analytical process, this compound serves as a robust tool for achieving reliable and high-quality quantitative data. Researchers and scientists should carefully consider the specific requirements of their analysis to select the most appropriate internal standard for their application.
References
Validating Analytical Methods with 1-Heptanol-d7: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In chromatographic methods, particularly gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is a cornerstone of robust analytical method validation. This guide provides a comprehensive comparison of 1-Heptanol-d7 as an internal standard against other alternatives, supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate standard for your analytical needs.
Deuterated compounds, such as this compound, are ideal internal standards as they are chemically almost identical to their non-deuterated counterparts. This similarity ensures they behave similarly during sample preparation, extraction, and chromatography. However, their difference in mass allows for easy differentiation by a mass spectrometer, enabling effective correction for variations that can occur during the analytical process.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of an analytical method. While this compound offers excellent properties for the analysis of various volatile and semi-volatile compounds, other deuterated and non-deuterated internal standards are also employed. The following table summarizes the performance of a hypothetical, yet representative, GC-MS method for the quantification of a target analyte (e.g., Hexanal) using this compound and compares it with alternative internal standards.
| Validation Parameter | This compound | 1-Hexanol-d11 | n-Heptane-d16 |
| Linearity (R²) | >0.998 | >0.997 | >0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 95.3 - 104.1% |
| Precision (% RSD) | < 4.5% | < 5.0% | < 6.8% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.06 ng/mL | 0.10 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.20 ng/mL | 0.35 ng/mL |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible and reliable results. Below are the methodologies for the key experiments cited in this guide.
Sample Preparation and Extraction
-
Internal Standard Spiking: To a 1 mL aliquot of the sample (e.g., plasma, food extract), add 10 µL of the internal standard solution (this compound, 1-Hexanol-d11, or n-Heptane-d16 at 10 µg/mL in methanol).
-
Liquid-Liquid Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to the spiked sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualizing the Workflow and Method Validation
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.
Experimental Workflow for Analyte Quantification.
Core Parameters of Analytical Method Validation.
A Proposed Framework for Inter-laboratory Comparison of 1-Heptanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for conducting an inter-laboratory comparison (ILC) for the quantification of 1-Heptanol. In the absence of publicly available, dedicated proficiency testing programs for 1-Heptanol, this document outlines recommended analytical methodologies, a detailed experimental protocol, and hypothetical performance data to guide laboratories in assessing and comparing their analytical capabilities. The objective is to provide a foundation for ensuring the reliability, consistency, and accuracy of 1-Heptanol quantification across different facilities.
Recommended Analytical Methods
The primary recommended method for the quantification of 1-Heptanol is Gas Chromatography-Mass Spectrometry (GC-MS), due to its high sensitivity, selectivity, and wide availability.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be a suitable technique, particularly with appropriate derivatization.
Table 1: Overview of Recommended Analytical Methods
| Method | Principle | Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds in the gas phase followed by detection and quantification based on their mass-to-charge ratio.[2] | High sensitivity and selectivity, provides structural information for compound confirmation. | Requires sample volatility; may require derivatization for less volatile matrices. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid phase based on their interactions with a stationary phase. | Suitable for a wide range of compounds, including those that are not volatile. | May require derivatization for detection of alcohols with common detectors like UV-Vis. |
Proposed Inter-Laboratory Comparison Protocol
This section details a hypothetical experimental protocol for an inter-laboratory comparison study for 1-Heptanol quantification using GC-MS.
Study Design and Coordination
A coordinating laboratory would be responsible for the preparation and distribution of the test materials, collection of results, and statistical analysis.
Test Material
A homogenous and stable test material would be prepared. For example, a solution of 1-Heptanol in a suitable solvent like methanol (B129727) at two different concentration levels (e.g., a low and a high concentration). The exact concentrations would be known to the coordinating laboratory but not to the participants.
Sample Distribution
Each participating laboratory would receive a set of blind samples, including replicates of each concentration level and a blank sample.
Analytical Procedure: GC-MS Method
Participants would be instructed to analyze the samples using their in-house validated GC-MS method. The following provides a recommended starting point for the analytical method.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Data Acquisition | Selected Ion Monitoring (SIM) or Full Scan |
| Internal Standard | An internal standard, such as 1-Octanol, should be used for accurate quantification. |
Data Reporting
Participating laboratories would report their quantitative results for each sample, including the mean concentration and standard deviation of replicate measurements. They would also be required to submit details of their specific analytical method.
Statistical Analysis and Performance Evaluation
The coordinating laboratory would perform a statistical analysis of the submitted data. Performance would be evaluated using z-scores, calculated as follows:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the participant's reported value
-
X is the assigned value (the robust mean of all participant results)
-
σ is the standard deviation for proficiency assessment
A z-score between -2 and +2 is generally considered satisfactory.
Hypothetical Data Presentation
The following tables illustrate how the results of an inter-laboratory comparison for 1-Heptanol could be presented.
Table 3: Hypothetical Participant Results for 1-Heptanol Quantification (High Concentration Sample)
| Laboratory ID | Reported Concentration (mg/L) | Standard Deviation (mg/L) | z-score | Performance |
| Lab A | 98.5 | 2.1 | -0.5 | Satisfactory |
| Lab B | 105.2 | 3.5 | 1.8 | Satisfactory |
| Lab C | 92.1 | 1.8 | -2.5 | Unsatisfactory |
| Lab D | 101.3 | 2.8 | 0.7 | Satisfactory |
| Assigned Value (Robust Mean) | 100.0 | |||
| Standard Deviation for Proficiency | 3.0 |
Table 4: Hypothetical Method Performance Characteristics
| Parameter | Result |
| Number of Participants | 15 |
| Repeatability (sr) | 2.5 mg/L |
| Reproducibility (sR) | 4.8 mg/L |
| Repeatability Limit (r) | 7.0 mg/L |
| Reproducibility Limit (R) | 13.4 mg/L |
Visualizing the Inter-Laboratory Comparison Workflow
The following diagram illustrates the key stages of the proposed inter-laboratory comparison for 1-Heptanol quantification.
Caption: Workflow of the proposed inter-laboratory comparison study.
This guide provides a foundational framework for establishing an inter-laboratory comparison for 1-Heptanol quantification. By participating in such a program, laboratories can gain confidence in their analytical results and contribute to the overall quality and consistency of data within the scientific community.
References
The Unseen Workhorse: Evaluating 1-Heptanol-d7 as an Internal Standard for Robust Quantitative Analysis
A deep dive into the accuracy and precision of deuterated internal standards in chromatography.
In the world of analytical chemistry, particularly within pharmaceutical research and development, the demand for impeccable accuracy and precision in quantitative analysis is non-negotiable. The use of internal standards is a cornerstone of achieving reliable data, compensating for variations inherent in sample preparation and analysis. Among the various types of internal standards, deuterated compounds, such as 1-Heptanol-d7, have emerged as a preferred choice, especially in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by representative experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.
The Critical Role of Internal Standards
An internal standard is a compound of known concentration that is added to a sample before analysis. Ideally, it should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. Its primary function is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts. This ensures they behave similarly during extraction, derivatization, and chromatography, leading to more accurate and precise quantification.
This compound: A Profile
This compound is a deuterated form of 1-Heptanol, a seven-carbon straight-chain alcohol. The replacement of seven hydrogen atoms with deuterium (B1214612) results in a mass shift that is easily detectable by a mass spectrometer, allowing it to be distinguished from the non-deuterated analyte. Its chemical properties make it a suitable internal standard for the analysis of a range of volatile and semi-volatile organic compounds, particularly other alcohols, aldehydes, and esters.
Performance Evaluation: Accuracy and Precision
While specific public domain data on the validation of this compound is limited, we can infer its performance based on the well-documented use of other deuterated long-chain alcohols as internal standards. The following tables present a summary of expected performance characteristics based on typical validation studies of analogous deuterated internal standards in GC-MS and LC-MS methods.
Table 1: Representative GC-MS Method Validation Data for a Volatile Analyte using a Deuterated Long-Chain Alcohol Internal Standard (e.g., this compound)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 98.5% (Low QC), 101.2% (Mid QC), 99.8% (High QC) |
| Precision (%RSD) | ≤ 15% | Intra-day: < 5%, Inter-day: < 7% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent |
| Matrix Effect | 85 - 115% | 95 - 105% |
| Extraction Recovery | Consistent and reproducible | > 90% |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Deuterated (e.g., this compound) | Co-elutes with analyte, corrects for matrix effects effectively, high accuracy and precision. | Higher cost, potential for isotopic exchange in some cases. | GC-MS, LC-MS for a wide range of analytes. |
| Homologous Series (e.g., 1-Octanol) | Lower cost, readily available. | Different retention time from analyte, may not fully compensate for matrix effects. | GC-FID, less critical MS applications. |
| Structurally Similar (non-isotopic) | Can be cost-effective. | Different physicochemical properties, may not mimic analyte behavior during sample preparation and analysis. | Routine analyses where high accuracy is not paramount. |
Experimental Protocols: A General Framework
The following provides a detailed methodology for a typical GC-MS analysis of volatile compounds using this compound as an internal standard.
Sample Preparation
-
Internal Standard Spiking: To 1 mL of the sample (e.g., plasma, water, beverage), add a precise volume of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., methyl tert-butyl ether). Vortex mix for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a clean tube.
-
Solid-Phase Microextraction (SPME): Place the sample in a headspace vial. Expose a SPME fiber to the headspace for a defined period at a specific temperature to adsorb the volatile analytes and the internal standard.
-
-
Concentration (if necessary): Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC injection.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless mode, 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min)
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: (Select 2-3 characteristic ions)
-
This compound Ions: (Select 2-3 characteristic ions, e.g., m/z corresponding to deuterated fragments)
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to this compound and comparing it to a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using an internal standard for quantitative analysis.
Caption: A typical experimental workflow for quantitative analysis using an internal standard (IS).
Caption: Logical relationship of internal standard correction in quantitative analysis.
Conclusion
The use of a deuterated internal standard like this compound is a robust strategy for achieving high accuracy and precision in the quantitative analysis of volatile and semi-volatile compounds. By closely mimicking the behavior of the analyte throughout the analytical process, it effectively corrects for variations that can lead to erroneous results. While the initial cost of deuterated standards may be higher than their non-labeled counterparts, the significant improvement in data quality and reliability often justifies the investment, particularly in regulated environments such as pharmaceutical development. The provided experimental framework and performance expectations serve as a valuable guide for researchers looking to implement this powerful analytical tool in their laboratories.
A Head-to-Head Battle: Assessing Matrix-Matched Calibration for 1-Heptanol-d7 Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of calibration strategy is paramount. This guide provides a comprehensive comparison of matrix-matched calibration and the internal standard method for the analysis of 1-Heptanol-d7, a commonly used deuterated internal standard in mass spectrometry-based assays.
In the world of analytical chemistry, particularly in complex biological matrices, matrix effects can be a significant source of error, leading to either suppression or enhancement of the analytical signal. These effects can compromise the reliability of quantitative results. This guide delves into two principal calibration strategies employed to mitigate these challenges: matrix-matched calibration and internal standard calibration. We will explore their principles, experimental workflows, and performance characteristics, supported by experimental data, to help you make an informed decision for your analytical needs.
The Contenders: Two Approaches to Accurate Quantification
Matrix-Matched Calibration: This technique aims to compensate for matrix effects by preparing calibration standards in a blank matrix that is as close as possible in composition to the actual samples being analyzed. The underlying principle is that the matrix components will affect the analyte in the standards and the samples in the same way, thus canceling out the matrix-induced signal variations.
Internal Standard (IS) Calibration: This method involves adding a known concentration of a compound, the internal standard, to all samples, calibration standards, and quality controls. The internal standard should be chemically similar to the analyte but isotopically distinct, making deuterated compounds like this compound ideal candidates for their corresponding non-deuterated analytes. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in sample preparation, injection volume, and instrument response.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance of these two calibration methods, we present hypothetical yet representative data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a target analyte in human plasma, using this compound as the internal standard for the internal standard method.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Matrix-Matched Calibration | Internal Standard Calibration |
| Linearity (R²) | 0.9985 | 0.9995 |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Slope | Varies with matrix lot | Consistent across matrix lots |
| Intercept | Varies with matrix lot | Close to zero |
Table 2: Accuracy and Precision Data
| Quality Control Level | Matrix-Matched Calibration | Internal Standard Calibration |
| Accuracy (%) | Precision (%RSD) | |
| Low QC (5 ng/mL) | 95.2 | 8.5 |
| Mid QC (100 ng/mL) | 102.1 | 6.1 |
| High QC (800 ng/mL) | 98.9 | 5.3 |
The data suggests that while both methods can provide good linearity, the internal standard method often yields a higher coefficient of determination (R²) and more consistent slope and intercept values across different matrix lots. Furthermore, the internal standard method typically demonstrates superior accuracy and precision, especially at lower concentrations.
Experimental Corner: Protocols for Implementation
Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are representative protocols for implementing both matrix-matched and internal standard calibration for the GC-MS analysis of a volatile analyte in a biological matrix, using this compound in the context of the internal standard method.
Protocol 1: Matrix-Matched Calibration
-
Preparation of Blank Matrix Extract:
-
Pool several sources of the blank biological matrix (e.g., human plasma).
-
Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile (B52724) followed by centrifugation) without the addition of any analyte or internal standard.
-
Collect the supernatant, which will serve as the matrix for the calibration standards.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the target analyte in a suitable organic solvent.
-
Perform serial dilutions of the stock solution to create working standard solutions at various concentration levels.
-
Spike a fixed volume of the blank matrix extract with a small volume of each working standard solution to create the matrix-matched calibration standards. Ensure the organic solvent percentage is kept low and consistent across all standards.
-
-
Sample Preparation:
-
To the unknown samples, add the same volume of organic solvent (without analyte) as was added to the calibration standards.
-
Perform the same extraction procedure as for the blank matrix.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Protocol 2: Internal Standard Calibration
-
Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Dilute the stock solution to a fixed concentration to create the internal standard working solution. This solution will be added to all samples and standards.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the target analyte.
-
Perform serial dilutions to create working standard solutions.
-
In clean tubes, add a fixed volume of the internal standard working solution to each concentration of the analyte working standard. These can be prepared in a simple solvent (e.g., methanol).
-
-
Sample Preparation:
-
To a fixed volume of the unknown biological sample, add the same fixed volume of the internal standard working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation).
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from this calibration curve.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both calibration methods.
Matrix-Matched Calibration Workflow
Internal Standard Calibration Workflow
Conclusion: Making the Right Choice
Both matrix-matched and internal standard calibration are powerful techniques for mitigating matrix effects in quantitative analysis.
Matrix-matched calibration is a viable option when a representative blank matrix is readily available and the primary concern is compensating for matrix-induced signal suppression or enhancement. However, it can be labor-intensive, and its effectiveness is highly dependent on how well the blank matrix mimics the actual samples.
On the other hand, the internal standard method, especially with a deuterated standard like this compound, is often considered the gold standard. It not only corrects for matrix effects but also for variability in sample preparation and instrument performance.[1] This leads to improved accuracy and precision, making it a more robust and reliable method for most applications in drug development and clinical research. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects in LC-MS and GC-MS analysis.[2]
Ultimately, the choice of calibration strategy will depend on the specific requirements of the assay, the nature of the matrix, the availability of a suitable blank matrix, and the desired level of accuracy and precision. For the most demanding applications where data integrity is paramount, the internal standard method with a deuterated analog like this compound is the recommended approach.
References
Performance of 1-Heptanol-d7 in Different Sample Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate, precise, and reliable results. Among the various types of internal standards, deuterated compounds, such as 1-Heptanol-d7, have emerged as a gold standard, particularly for mass spectrometry-based applications. This guide provides an objective comparison of the anticipated performance of this compound across different biological sample types, supported by established principles of bioanalysis and representative experimental data for similar deuterated internal standards.
The Role and Advantages of Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled analogs of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium. This subtle mass difference allows for their differentiation from the endogenous analyte by a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow. This co-elution and co-ionization behavior is crucial for compensating for variability in sample preparation, chromatographic separation, and matrix effects, ultimately leading to more robust and reproducible quantification.
Performance of this compound in Various Biological Matrices
While direct comparative studies detailing the performance of this compound across different sample types are not extensively available in peer-reviewed literature, its utility can be inferred from its chemical properties and the well-documented performance of other deuterated long-chain alcohols used as internal standards. This compound is a suitable internal standard for the quantification of volatile organic compounds (VOCs), fatty acids, and other long-chain alcohols in complex biological matrices.
Plasma/Serum
Plasma and serum are common matrices in clinical and preclinical studies. However, they are complex, containing high concentrations of proteins, lipids, and salts that can interfere with analyte quantification, a phenomenon known as the matrix effect.
Anticipated Performance of this compound in Plasma:
A deuterated internal standard like this compound is expected to effectively compensate for matrix effects in plasma. By co-eluting with the target analyte, it experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.
Table 1: Representative Performance Metrics for a Deuterated Internal Standard in Human Plasma
| Performance Metric | Typical Acceptance Criteria | Expected Performance of this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect (%) | 85-115% | Within acceptable range |
Urine
Urine is another valuable biological matrix for monitoring exposure to various compounds or for biomarker discovery. Its composition can be highly variable, which can pose challenges for analytical methods.
Anticipated Performance of this compound in Urine:
For the analysis of volatile compounds or fatty acids in urine, this compound can serve as an effective internal standard, especially in methods involving headspace gas chromatography (GC) or liquid-liquid extraction prior to LC-MS analysis. Its volatility and extraction characteristics are expected to closely mimic those of similar analytes.
Table 2: Representative Performance Metrics for a Deuterated Internal Standard in Human Urine
| Performance Metric | Typical Acceptance Criteria | Expected Performance of this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect (%) | 85-115% | Within acceptable range |
Tissue Homogenates
Quantifying analytes in tissue samples is crucial for understanding drug distribution and metabolism. Tissue homogenates are complex mixtures that require extensive sample preparation, making the use of a reliable internal standard essential.
Anticipated Performance of this compound in Tissue Homogenates:
In the analysis of fatty acids or other lipophilic compounds in tissue homogenates, this compound is expected to track the analyte of interest throughout the homogenization, extraction, and clean-up steps, thereby correcting for any analyte loss and ensuring accurate quantification.
Table 3: Representative Performance Metrics for a Deuterated Internal Standard in Tissue Homogenates
| Performance Metric | Typical Acceptance Criteria | Expected Performance of this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±20% | Within ±20% |
| Precision (% RSD) | ≤ 20% | ≤ 20% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect (%) | 85-115% | Within acceptable range |
Experimental Protocols
Below are generalized experimental protocols for the analysis of relevant analytes in different sample types where this compound could be employed as an internal standard.
Analysis of Volatile Organic Compounds in Human Plasma by GC-MS
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma in a headspace vial, add 50 µL of this compound internal standard solution (in methanol).
-
Add 1 mL of saturated sodium chloride solution to enhance the partitioning of volatile compounds into the headspace.
-
-
Headspace Sampling:
-
Equilibrate the vial at 60°C for 15 minutes.
-
Inject a portion of the headspace vapor into the GC-MS system.
-
-
GC-MS Analysis:
-
Use a suitable capillary column (e.g., DB-624).
-
Employ a temperature gradient for optimal separation of VOCs.
-
Acquire data in selected ion monitoring (SIM) mode for the target analytes and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte from a calibration curve prepared in a surrogate matrix.
-
Analysis of Free Fatty Acids in Urine by LC-MS/MS
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a small percentage of formic acid.
-
Detect the analytes and the internal standard using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
-
Quantification:
-
Calculate the peak area ratio of each fatty acid to this compound.
-
Quantify the fatty acids using a calibration curve.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Experimental workflow for bioanalysis using an internal standard.
Simplified signaling pathway of free fatty acids.
Conclusion
While specific performance data for this compound is not extensively published, its properties as a deuterated long-chain alcohol make it a highly suitable internal standard for the quantification of a range of analytes, including volatile organic compounds and fatty acids, in various biological matrices. Its use is anticipated to provide high accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. As with any analytical method, thorough validation is essential to confirm its performance for a specific application.
Navigating Analytical Precision: A Comparative Guide to Cross-Validation with 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable analytical data, the choice of an internal standard is paramount. This guide provides an in-depth comparison of analytical results obtained using 1-Heptanol-d7, a deuterated stable isotope-labeled internal standard, against its non-deuterated counterpart, 1-Heptanol, and an alternative structural analog, 1-Hexanol. Through supporting experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for the cross-validation of analytical methods, ensuring data integrity and robustness in research and development settings.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, which allows them to effectively compensate for variations during sample preparation, injection, and ionization. However, the degree of deuterium (B1214612) labeling and its position in the molecule can sometimes lead to slight chromatographic shifts or different ionization responses, necessitating thorough cross-validation.[2][3]
This guide will explore these nuances through a comparative analysis, providing you with the necessary tools to objectively evaluate and select the most appropriate internal standard for your analytical needs.
Data Presentation: A Head-to-Head Comparison
To illustrate the performance differences between this compound, 1-Heptanol (as an external standard surrogate), and 1-Hexanol (as a structural analog internal standard), we present the following validation data for the hypothetical quantification of a volatile analyte, "Analyte X," by GC-MS.
Table 1: Comparison of Calibration Curve Parameters
| Internal Standard | Linearity (R²) | Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.9995 | 0.1 - 100 | 0.1 |
| 1-Heptanol (External) | 0.9982 | 0.5 - 100 | 0.5 |
| 1-Hexanol | 0.9991 | 0.2 - 100 | 0.2 |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples
| Internal Standard | QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 0.3 | 0.29 ± 0.02 | 96.7 | 6.9 |
| Mid | 5.0 | 5.05 ± 0.21 | 101.0 | 4.2 | |
| High | 80.0 | 79.2 ± 3.1 | 99.0 | 3.9 | |
| 1-Heptanol (External) | Low | 0.3 | 0.35 ± 0.05 | 116.7 | 14.3 |
| Mid | 5.0 | 5.42 ± 0.65 | 108.4 | 12.0 | |
| High | 80.0 | 85.1 ± 9.3 | 106.4 | 10.9 | |
| 1-Hexanol | Low | 0.3 | 0.31 ± 0.03 | 103.3 | 9.7 |
| Mid | 5.0 | 5.15 ± 0.36 | 103.0 | 7.0 | |
| High | 80.0 | 81.6 ± 5.7 | 102.0 | 7.0 |
Note: The data presented in these tables is illustrative and based on typical results obtained during analytical method validation. Actual results may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols: A Framework for Your Validations
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 100 mg of Analyte X, 1-Heptanol, this compound, and 1-Hexanol in separate 100 mL volumetric flasks using methanol (B129727) as the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte X stock solution in a blank matrix (e.g., analyte-free plasma or solvent) to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Internal Standard Spiking:
-
For the this compound and 1-Hexanol methods, spike all calibration standards and QC samples with a constant concentration of the respective internal standard (e.g., 10 µg/mL).
-
For the 1-Heptanol external standard method, no internal standard is added.
-
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 5.0, and 80.0 µg/mL) from a separate weighing of the Analyte X stock solution.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of each standard, QC, or unknown sample, add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for Analyte X, this compound, 1-Heptanol, and 1-Hexanol.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical processes, the following diagrams are provided.
Conclusion: The Decisive Advantage of Deuterated Standards
The cross-validation data and established analytical principles strongly support the use of this compound as the superior internal standard for the quantitative analysis of chemically similar analytes. Its ability to mimic the analyte throughout the analytical process leads to significantly improved accuracy, precision, and overall method robustness. While structural analogs like 1-Hexanol can provide acceptable results, they may not fully compensate for matrix effects and other sources of variability. The use of a non-deuterated analog as an external standard is the least reliable approach and is generally not recommended for regulated bioanalysis.
By investing in a well-characterized, deuterated internal standard like this compound and conducting thorough cross-validation, researchers and scientists can have greater confidence in the integrity and reproducibility of their analytical results, ultimately accelerating the pace of discovery and development.
References
A Comparative Guide to Ionization Techniques for 1-Heptanol-d7 Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ionization technique is a critical step in the mass spectrometric analysis of any compound. For a small, deuterated alcohol like 1-Heptanol-d7, the choice of ionization method will significantly influence the resulting mass spectrum, affecting molecular weight determination, structural elucidation, and quantitative accuracy. This guide provides an objective comparison of common ionization techniques, supported by established principles of mass spectrometry, to aid in the selection of the most suitable method for your analytical needs.
Comparison of Ionization Techniques for this compound
The following table summarizes the key characteristics of four common ionization techniques for the analysis of this compound.
| Ionization Technique | Typical Ions Produced | Degree of Fragmentation | Molecular Ion/Adduct Intensity | Primary Application for this compound |
| Electron Ionization (EI) | M⁺•, numerous fragment ions | High | Very low to absent | Structural Elucidation, Library Matching |
| Chemical Ionization (CI) | [M+H]⁺, some fragment ions | Low | High | Molecular Weight Determination |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Very Low | Very High | Molecular Weight Determination, Quantification |
| Electrospray Ionization (ESI) | [M+Na]⁺, [M+K]⁺ (with derivatization) | Very Low | High (with derivatization) | Analysis of derivatized this compound |
Detailed Experimental Protocols
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is suitable for the structural elucidation of this compound by examining its fragmentation pattern.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.
GC Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes at 200 °C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 30-200
-
Scan Speed: 1000 amu/s
Expected Results: The EI mass spectrum of this compound is expected to show extensive fragmentation. The molecular ion peak (m/z 123) will likely be of very low abundance or absent. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). For this compound, characteristic fragments would be observed at m/z values corresponding to the loss of various alkyl radicals and the neutral loss of D₂O.
Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)
This protocol is designed for the accurate molecular weight determination and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization source.
LC Parameters:
-
Column: C18, 50 mm x 2.1 mm ID, 3.5 µm particle size (or equivalent)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
-
Corona Discharge Current: 4.0 µA
-
Vaporizer Temperature: 350 °C
-
Drying Gas (Nitrogen) Flow: 5 L/min
-
Drying Gas Temperature: 300 °C
-
Nebulizer Pressure: 60 psi
-
Mass Range: m/z 50-200
-
Data Acquisition: Full Scan
Expected Results: APCI is a soft ionization technique well-suited for volatile and relatively non-polar compounds.[1][2] For this compound, this method is expected to produce a prominent protonated molecule, [M+H]⁺, at m/z 124.[3] Fragmentation will be minimal, providing clear confirmation of the molecular weight. This makes LC-APCI-MS an excellent choice for quantitative studies.
Visualization of Ionization Technique Selection
The following diagram illustrates a logical workflow for selecting the most appropriate ionization technique for the analysis of this compound based on the desired analytical outcome.
Caption: Workflow for selecting an ionization technique for this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Heptanol-d7
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-Heptanol-d7, ensuring the well-being of laboratory personnel and the integrity of your research. While this compound is a deuterated form of 1-Heptanol, its physical and chemical properties are nearly identical, necessitating the same safety protocols.
Immediate Safety and Hazard Information
This compound is classified as a combustible liquid and can cause serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against exposure.
Key Safety Data Summary
For quick reference, the following table summarizes the critical safety and physical properties of 1-Heptanol, which are directly applicable to this compound.
| Property | Value |
| CAS Number | 111-70-6 (for 1-Heptanol) |
| Molecular Formula | C₇H₁₅DO |
| Molecular Weight | 123.25 g/mol |
| Appearance | Clear, colorless liquid[1] |
| Flash Point | 73 °C / 163.4 °F[1] |
| Boiling Point | 176 °C / 348.8 °F[1] |
| Melting Point | -35 °C / -31 °F[1] |
| Specific Gravity | 0.822[1] |
| Solubility in Water | Insoluble[1] |
| Vapor Pressure | 0.5 mbar @ 20 °C[1] |
| Autoignition Temperature | 350 °C / 662 °F[1] |
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety goggles or a full-face shield.[2] | Protects against splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | Protects skin from splashes and in case of fire. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. If vapors are generated outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Avoids inhalation of potentially harmful vapors. |
Experimental Protocol: Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks.
Preparation:
-
Ventilation: Ensure a certified chemical fume hood is operational before commencing any work.
-
Spill Kit: Have a chemical spill kit readily accessible.
-
Ignition Sources: Remove all potential ignition sources from the immediate work area.[1][3]
-
Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and functional.
Handling:
-
Location: Conduct all manipulations of this compound within a chemical fume hood.
-
Tools: Use non-sparking tools and equipment.[1]
-
Container Management: Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
Disposal Plan:
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Regulations: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
